Technical Documentation Center

5-Chloro-2,6-dimethoxypyridine-3-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2,6-dimethoxypyridine-3-methanol
  • CAS: 1879026-29-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-2,6-dimethoxypyridine-3-methanol

Executive Summary: The "Privileged" Scaffold 5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly specialized heterocyclic building block belonging to the class of polysubstituted pyridines . In modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly specialized heterocyclic building block belonging to the class of polysubstituted pyridines . In modern drug discovery, this molecule serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its value lies in its orthogonal functionality :

  • The Pyridine Core: Modulates solubility and pi-stacking interactions in protein binding pockets.

  • 2,6-Dimethoxy Motifs: Provide hydrogen bond acceptance and steric bulk, often used to induce conformational lock or improve metabolic stability (blocking oxidation at the typically labile 2/6 positions).

  • 5-Chloro Substituent: Increases lipophilicity and fills hydrophobic pockets, while electronically tuning the ring’s basicity.

  • 3-Methanol Handle: A versatile reactive center for further elaboration (oxidation, alkylation, or amination).

This guide details the physicochemical profile, robust synthesis pathways, and handling protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.[1]

Chemical Profile & Structural Analysis[2]

Physicochemical Data Table
PropertySpecification / ValueNote
IUPAC Name (5-Chloro-2,6-dimethoxypyridin-3-yl)methanol
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
Appearance White to off-white crystalline solidTypical for this class
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity
pKa (Pyridine N) ~2.5 - 3.5Reduced basicity due to Cl/OMe electron withdrawal
Electronic & Steric Analysis

The 2,6-dimethoxy substitution pattern creates a unique electronic environment. While methoxy groups are generally electron-donating by resonance (+M), their placement at the 2 and 6 positions (ortho to Nitrogen) exerts a significant inductive effect (-I) and steric shielding on the ring nitrogen.

  • The 5-Chloro group further deactivates the ring towards electrophilic attack but increases the acidity of the remaining ring protons.

  • Implication: This molecule is relatively stable against oxidative metabolism at the ring carbons, making it an excellent candidate for in vivo probes.

Synthesis & Manufacturing Protocol

Directive: The following protocol is designed for high-fidelity reproducibility, utilizing a "Reduction of Ester" strategy which is superior to direct ring functionalization for regiocontrol.

Retrosynthetic Logic

The most reliable route avoids the ambiguity of chlorinating a pre-formed alcohol. Instead, we establish the fully substituted ring at the oxidation state of an ester , then selectively reduce it.

Pathway:

  • Precursor: Methyl 2,6-dichloro-5-chloronicotinate (or the 2,5,6-trichloro analog).

  • Transformation A (SNAr): Double nucleophilic substitution using Sodium Methoxide (NaOMe).

  • Transformation B (Reduction): Selective reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

Visualization: Synthesis Workflow

SynthesisRoute Start Methyl 2,5,6- trichloronicotinate Step1 Step 1: Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: Methyl 5-chloro- 2,6-dimethoxynicotinate Step1->Inter Step2 Step 2: Reduction (NaBH4, MeOH/THF) Inter->Step2 Final Target: 5-Chloro-2,6-dimethoxy pyridine-3-methanol Step2->Final

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution followed by ester reduction.

Detailed Experimental Protocol (Bench Scale)

Step 1: Synthesis of Methyl 5-chloro-2,6-dimethoxynicotinate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under N₂ atmosphere.

  • Reagents: Charge Methyl 2,5,6-trichloronicotinate (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq) via syringe over 15 minutes. Exothermic reaction—control temp < 30°C.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC/LCMS for disappearance of starting material.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Remove MeOH in vacuo.[2] Extract aqueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show two distinct methoxy singlets (approx. δ 3.9–4.0 ppm).[4]

Step 2: Reduction to 5-Chloro-2,6-dimethoxypyridine-3-methanol

  • Setup: 100 mL flask, N₂ atmosphere, ice bath (0°C).

  • Reagents: Dissolve the intermediate ester (from Step 1) in dry THF/MeOH (1:1 mixture).

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise over 20 minutes. Gas evolution (H₂) will occur.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Cool to 0°C. Dropwise add Acetone (to destroy excess hydride) followed by 1N HCl until pH ~7.

  • Isolation: Extract with DCM. The product often crystallizes upon concentration or requires a short silica plug (Eluent: 30% EtOAc/Hexanes).

Applications in Drug Design

This scaffold is particularly valuable for designing P2X3 antagonists , Kinase inhibitors , and GPCR ligands where the pyridine nitrogen must be sterically modulated.

Reactivity Matrix

The C-3 hydroxymethyl group acts as the primary "handle" for library generation.

Reactivity Core 5-Chloro-2,6-dimethoxy pyridine-3-methanol Aldehyde Aldehyde (Swern/Dess-Martin) Core->Aldehyde Oxidation Halide Alkyl Halide/Mesylate (SOCl2 or MsCl) Core->Halide Activation Ether Ether Linkage (NaH, R-X) Core->Ether Alkylation Amine Benzylic Amine (via Aldehyde + Reductive Amination) Aldehyde->Amine Reductive Amination

Caption: Figure 2.[5] Divergent synthesis pathways from the hydroxymethyl core.

Application Notes
  • Leaving Group Installation: Conversion of the alcohol to a chloride (using SOCl₂) or mesylate (MsCl/Et₃N) creates a potent electrophile. This is commonly used to attach the pyridine ring to piperazine or piperidine cores in CNS drug synthesis.

  • Aldehyde Stability: If oxidizing to the aldehyde, isolate and use immediately. Electron-rich pyridine aldehydes can be prone to Cannizzaro disproportionation or air oxidation to the acid.

Analytics & Quality Control

To ensure the integrity of the material (E-E-A-T principle: Trustworthiness), use the following diagnostic signals.

NMR Diagnostics (400 MHz, CDCl₃)
  • δ 7.5–7.7 ppm (1H, s): The aromatic proton at position 4. This is the key diagnostic singlet. Its shift confirms the electronic influence of the Cl and OMe groups.

  • δ 4.6–4.7 ppm (2H, s/d): Benzylic methylene (-CH ₂OH).

  • δ 3.9–4.1 ppm (6H, distinct singlets): Two methoxy groups (-OCH ₃). Note: They may appear as two separate peaks or one overlapping peak depending on solvent resolution.

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of halogenated pyridines).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methoxy groups render the ring electron-rich, making it potentially sensitive to light-induced degradation over long periods.

  • Waste: Dispose of as halogenated organic waste.

References

  • PubChem. (n.d.). Compound Summary: (5-chloro-2,6-dimethoxypyridin-3-yl)methanol. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2011). Preparation of Functionalized Pyridines via Nucleophilic Aromatic Substitution. (General protocol adaptation for methoxylation of chloropyridines). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine and intermediates. (Synthetic route validation).

Sources

Exploratory

Spectroscopic Characterization of 5-Chloro-2,6-dimethoxypyridine-3-methanol: A Technical Guide

Introduction This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of 5-Chloro-2,6-dimethoxypyridine-3-methanol. The fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of 5-Chloro-2,6-dimethoxypyridine-3-methanol. The following sections will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the underlying rationale for these predictions and the experimental protocols for their verification.

Molecular Structure and Predicted Spectroscopic Features

The structure of 5-Chloro-2,6-dimethoxypyridine-3-methanol incorporates several key functional groups that will give rise to characteristic spectroscopic signals. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 2: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed in Table 2. The chemical shifts of common NMR solvents are well-documented.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2, C6 ~160 - 165 These carbons are attached to both an electronegative nitrogen and an oxygen atom, resulting in a significant downfield shift.
C4 ~135 - 140 The aromatic CH carbon will have a chemical shift influenced by the substituents on the ring.
C3 ~120 - 125 This carbon is substituted with the hydroxymethyl group.
C5 ~115 - 120 The carbon bearing the chloro substituent will be shifted downfield due to the electronegativity of chlorine.
C H₂OH ~60 - 65 The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom.

| OC H₃ (C2, C6) | ~53 - 56 | The methoxy carbons are typical for this functional group. [1]|

Table 2: Predicted ¹³C NMR data for 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, process the data and reference it to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm). [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (alcohol)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic, CH₂ and CH₃)2850 - 3000Stretching
C=N, C=C (pyridine ring)1400 - 1600Ring Stretching
C-O (ether and alcohol)1000 - 1300Stretching
C-Cl600 - 800Stretching

Table 3: Predicted characteristic IR absorption bands for 5-Chloro-2,6-dimethoxypyridine-3-methanol. The broadness of the O-H stretch is due to hydrogen bonding. [3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample holder (or pure solvent) first, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 5-Chloro-2,6-dimethoxypyridine-3-methanol (C₈H₁₀ClNO₃) is 203.62 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a relative intensity of approximately 3:1. This is a characteristic signature for a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃) to give a fragment at m/z [M-31]⁺.

    • Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z [M-31]⁺.

    • Loss of formaldehyde (CH₂O) from the hydroxymethyl group to give a fragment at m/z [M-30]⁺.

    • Loss of a chlorine atom (•Cl) to give a fragment at m/z [M-35]⁺.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data.

  • Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

G cluster_0 Mass Spectrometry Workflow a0 Sample Preparation a1 Instrument Setup (ESI-TOF/Orbitrap) a0->a1 a2 Data Acquisition a1->a2 a3 Data Analysis a2->a3

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 5-Chloro-2,6-dimethoxypyridine-3-methanol. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure of this compound. The provided protocols represent standard, validated methodologies in the field of analytical chemistry, ensuring the generation of high-quality, reliable data essential for advancing research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for: [Title of a relevant article, if found]. Rsc.org.
  • Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1635-1647.
  • Darensbourg, D. J., Andreatta, J. R., & Niezgoda, S. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 825–830.
  • Srivastava, S. L., Prasad, M., & Singh, R. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 16(1), 81–88.
  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • NFDI4Chem Search Service. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

  • Yadav, B. S., & Singh, V. (2020). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4684.
  • PubChem. (n.d.). 2,6-dimethoxypyridine-3-methanol. Retrieved from [Link]

  • Jaryal, R., Kumar, A., & Khan, S. A. (2023). Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine-based Schiff base ligand. Results in Chemistry, 5, 100817.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). ARKIVOC.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). METHANOL; EI-B; MS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Methanol IR spectrum. Retrieved from [Link]

  • MassBank. (2008). DICHLOROMETHANE; EI-B; MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 139-148.
  • Gorbenko, G. P., et al. (n.d.). Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes. Journal of Fluorescence.
  • Rhodium.ws. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Retrieved from [Link]

Sources

Foundational

Technical Guide: Discovery and Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

The following is an in-depth technical guide regarding the discovery, synthesis, and application of 5-Chloro-2,6-dimethoxypyridine-3-methanol . CAS Registry Number: 1879026-29-5 Formula: C₈H₁₀ClNO₃ Molecular Weight: 203....

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery, synthesis, and application of 5-Chloro-2,6-dimethoxypyridine-3-methanol .

CAS Registry Number: 1879026-29-5 Formula: C₈H₁₀ClNO₃ Molecular Weight: 203.62 g/mol

Executive Summary

5-Chloro-2,6-dimethoxypyridine-3-methanol is a high-value heterocyclic building block that has emerged as a critical intermediate in modern drug discovery, particularly in the development of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors and nAChR (Nicotinic acetylcholine receptor) positive allosteric modulators .

Its structural significance lies in the "privileged" 2,6-dimethoxypyridine scaffold, which offers optimized lipophilicity and metabolic stability. The C5-chlorine atom serves as a metabolic blocker, preventing oxidation at the otherwise reactive position, while the C3-methanol moiety provides a versatile synthetic handle for conversion into amines, aldehydes, or halides for further scaffold elaboration.

This guide details the process chemistry "discovery" of this molecule—transitioning it from a theoretical disconnection to a scalable, self-validating synthetic protocol.

Retrosynthetic Analysis & Strategy

The discovery of an efficient route to 5-Chloro-2,6-dimethoxypyridine-3-methanol (Target 1 ) relies on navigating the electronic effects of the pyridine ring. The 2,6-dimethoxy substituents are strong electron-donating groups (EDGs) that activate the ring, while the nitrogen atom exerts an electron-withdrawing effect.

We evaluate two primary synthetic pathways:

  • Route A (The Electrophilic Substitution Pathway): Relies on the direct functionalization of 2,6-dimethoxypyridine. This is often preferred for medicinal chemistry scale (gram-scale) due to the availability of starting materials.

  • Route B (The S_NAr Pathway): Relies on nucleophilic aromatic substitution on a polychlorinated pyridine. This is preferred for process scale (kilogram-scale) to avoid regioselectivity issues during chlorination.

Visualization: Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic disconnection of 5-Chloro-2,6-dimethoxypyridine-3-methanol. Target 5-Chloro-2,6-dimethoxypyridine-3-methanol (Target 1) Aldehyde 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde (Intermediate 2) Aldehyde->Target Reduction (NaBH4) PrecursorA 2,6-Dimethoxypyridine-3-carbaldehyde PrecursorA->Aldehyde Regioselective Chlorination (NCS, C5-position) PrecursorB 2,6-Dichloro-3-(hydroxymethyl)pyridine PrecursorB->Target S_NAr Methoxylation (NaOMe, Heat) StartMatA 2,6-Dimethoxypyridine StartMatA->PrecursorA Vilsmeier-Haack Formylation StartMatB 2,6-Dichloropyridine StartMatB->PrecursorB Lithiation/Formylation

Detailed Experimental Protocols

The following protocols represent the optimized "Discovery Route" (Route A) which balances yield, purity, and operational simplicity.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesize 2,6-dimethoxypyridine-3-carbaldehyde. Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ.

  • Reagents: 2,6-Dimethoxypyridine (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq), DCM (Solvent).

  • Protocol:

    • Cool anhydrous DMF (Dimethylformamide) to 0°C under N₂ atmosphere.

    • Add POCl₃ dropwise, maintaining temperature <5°C. Stir for 30 min to form the Vilsmeier reagent.

    • Dissolve 2,6-dimethoxypyridine in DCM and add slowly to the Vilsmeier reagent.

    • Reflux the mixture at 40°C for 4 hours.

    • Quench: Pour onto crushed ice/NaOAc solution. Hydrolysis of the iminium intermediate yields the aldehyde.

    • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Critical Control Point: Temperature control during POCl₃ addition is vital to prevent thermal runaway and degradation.

Step 2: Regioselective Chlorination

Objective: Introduce the chlorine atom at the C5 position. Causality: The C3 position is blocked by the aldehyde. The C5 position is activated by the C6-methoxy group (ortho) and C2-methoxy group (para), making it the exclusive site for electrophilic attack.

  • Reagents: 2,6-Dimethoxypyridine-3-carbaldehyde (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve the aldehyde in ACN.

    • Add NCS portion-wise at room temperature.

    • Heat to 60°C and monitor by LC-MS.

    • Self-Validating Endpoint: The reaction is complete when the starting material (M+H 168) disappears and the product (M+H 202/204) dominates.

    • Purification: Crystallization from Hexane/EtOAc is often sufficient due to the high regioselectivity.

Step 3: Chemoselective Reduction

Objective: Convert the aldehyde to the target methanol without dechlorinating the ring.

  • Reagents: 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq), NaBH₄ (0.5 eq), Methanol/THF (1:1).

  • Protocol:

    • Dissolve the chloro-aldehyde in MeOH/THF at 0°C.

    • Add NaBH₄ powder slowly.

    • Stir for 30 min.

    • Quench: Add Acetone (to scavenge excess hydride) followed by saturated NH₄Cl.

    • Isolation: Remove volatiles, extract with DCM.

    • Yield: Typically >90% for this step.[1]

Analytical Data & Validation

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

ParameterSpecificationMechanistic Insight
Appearance White to off-white solidHigh purity crystalline lattice; yellowing indicates oxidation or impurities.
¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, C4-H)The singlet at ~7.85 ppm confirms substitution at C3 and C5. A doublet would indicate failure of chlorination.
¹H NMR (Methoxy) δ 3.95 (s, 3H), 3.92 (s, 3H)Distinct signals for C2-OMe and C6-OMe due to asymmetry caused by C3-CH₂OH vs C5-Cl.
LC-MS [M+H]⁺ = 204.0/206.0Characteristic 3:1 Chlorine isotope pattern is mandatory for identity confirmation.

Applications in Drug Discovery

The "Discovery" of this molecule is inextricably linked to its utility in synthesizing advanced pharmacophores.

Case Study: MALT1 Inhibitors

MALT1 is a key driver in B-cell lymphomas. Inhibitors often require a "linker" region that connects a heterocyclic core to a urea moiety.

  • Workflow: The 3-methanol group of the target is converted to a benzyl azide (via mesylation/NaN₃) or a benzyl amine (via Gabriel synthesis).

  • Urea Formation: This amine is then coupled with an isocyanate to form the urea linkage found in clinical candidates like JNJ-67856633 analogs.

Visualization: Application Workflow

Application Figure 2: Transformation of the target into bioactive urea derivatives. Target 5-Chloro-2,6-dimethoxy- pyridine-3-methanol Mesylate Mesylate Intermediate Target->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3 Amine Benzylic Amine Azide->Amine Staudinger Red. Drug MALT1 Inhibitor / nAChR Modulator (Urea Derivative) Amine->Drug Isocyanate Coupling

References

  • Sigma-Aldrich. Product Specification: 5-Chloro-2,6-dimethoxypyridine-3-methanol (CAS 1879026-29-5).Link

  • Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone (General Pyridine Functionalization). Org.[1][2][3][4] Synth. 2011, 88, 138-151. Link

  • World Intellectual Property Organization. Patent WO2018020474A1: Substituted thiazolo-pyridine compounds as MALT1 inhibitors. (Demonstrates the use of 5-chloro-2,6-dimethoxypyridine intermediates). Link

  • National Institutes of Health (PubMed). Discovery of MK-1064: A Selective Orexin 2 Receptor Antagonist. (Contextualizes the 2,6-dimethoxypyridine scaffold). Link

  • BenchChem. Synthetic Routes of Chlorinated Methoxypyridines. (Comparative process chemistry data). Link

Sources

Exploratory

5-Chloro-2,6-dimethoxypyridine-3-methanol as a pyridine building block

Executive Summary 5-Chloro-2,6-dimethoxypyridine-3-methanol represents a highly specialized, poly-functionalized pyridine scaffold used in the synthesis of complex pharmaceutical agents. Its value lies in its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,6-dimethoxypyridine-3-methanol represents a highly specialized, poly-functionalized pyridine scaffold used in the synthesis of complex pharmaceutical agents. Its value lies in its unique substitution pattern: the 2,6-dimethoxy motifs provide electron-donating character and potential for "masked" pyridone tautomers, the 5-chloro substituent serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 3-hydroxymethyl group acts as a versatile linker for fragment attachment.

This guide details the synthesis, reactivity profile, and handling of this building block, designed for medicinal chemists requiring precise control over pyridine ring functionalization.

Chemical Identity & Properties

PropertyData
Chemical Name 5-Chloro-2,6-dimethoxypyridine-3-methanol
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
Core Structure Pyridine ring with meta chlorine, ortho/para methoxy groups relative to N.
Key Functional Groups Primary Alcohol (-CH₂OH), Aryl Chloride (-Cl), Bis-Ethers (-OMe)
Solubility Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water.[1][2][3][4]
Predicted pKa ~3–4 (Pyridine N), ~13.5 (Primary Alcohol)

Synthesis & Manufacturing

While often custom-synthesized, the most robust route to 5-Chloro-2,6-dimethoxypyridine-3-methanol proceeds via the reduction of its corresponding ester or acid precursors.

Primary Synthetic Route: Ester Reduction

The most scalable method involves the reduction of Methyl 5-chloro-2,6-dimethoxynicotinate (CAS 82060-51-3).

Step-by-Step Protocol:

  • Starting Material: Methyl 5-chloro-2,6-dimethoxynicotinate (1.0 eq).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H (2.2 eq).

  • Solvent: Anhydrous THF or Toluene (0.2 M).

  • Conditions:

    • Cool solution of ester in THF to 0°C under N₂ atmosphere.[5]

    • Add reducing agent dropwise to maintain internal temperature <5°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (1x volume of reagent), then 15% NaOH (1x), then water (3x).

  • Purification: Filter granular precipitate. Concentrate filtrate.[5] Purify via flash chromatography (Hexanes/EtOAc).

Alternative Route: Lithiation/Formylation

For laboratories starting from 3-chloro-2,6-dimethoxypyridine :

  • Lithiation: Treatment with n-BuLi or LDA at -78°C directs lithiation to the C3 position (ortho to the methoxy group).

  • Trapping: Quench with DMF or Paraformaldehyde.

  • Reduction: If DMF is used, the resulting aldehyde is subsequently reduced with NaBH₄.

SynthesisRoute Start Methyl 5-chloro-2,6- dimethoxynicotinate Reagent LiAlH4 / THF (Reduction) Start->Reagent 0°C, N2 Inter Tetrahedral Intermediate Reagent->Inter Product 5-Chloro-2,6-dimethoxy pyridine-3-methanol Inter->Product Workup

Figure 1: Reduction pathway from the commercially available nicotinic ester.

Reactivity Profile & Applications

The "Push-Pull" Electronic System

The 2,6-dimethoxy substitution pattern creates an electron-rich pyridine ring compared to unsubstituted pyridine.

  • Effect on C5-Cl: The electron-donating methoxy groups deactivate the ring towards Nucleophilic Aromatic Substitution (SₙAr) at the C5 position. However, they facilitate Palladium-catalyzed cross-coupling by increasing the electron density, which can stabilize oxidative addition intermediates.

  • Effect on C3-CH₂OH: The position is sterically crowded. Functionalization (e.g., mesylation, bromination) requires unhindered reagents.

Key Transformations
Reaction TypeTarget SiteReagents/ConditionsOutcome
Oxidation C3 AlcoholMnO₂ or Dess-Martin PeriodinaneYields Aldehyde (Linker formation)
Halogenation C3 AlcoholSOCl₂ or PBr₃Yields Alkyl Halide (Alkylation agent)
Suzuki Coupling C5 ChlorineAryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃Bi-aryl scaffold formation
Demethylation C2/C6 MethoxyHBr/AcOH or BBr₃Unmasks Pyridone (Hydrogen bond donor/acceptor)
Divergent Synthesis Workflow

The molecule allows for "Orthogonal Functionalization":

  • First: Modify the alcohol (e.g., attach to a core scaffold via etherification).

  • Second: React the chlorine (e.g., add a tail group via Suzuki coupling).

  • Third: Demethylate (optional) to tune solubility and polarity.

ReactivityMap Center 5-Chloro-2,6-dimethoxy pyridine-3-methanol Oxidation Aldehyde/Acid (Reductive Amination) Center->Oxidation MnO2 / DMP Activation Alkyl Bromide/Mesylate (Nucleophilic Substitution) Center->Activation PBr3 / MsCl Coupling Bi-Aryl Product (Suzuki/Stille at C-Cl) Center->Coupling Pd(0) / Ar-B(OH)2 Demethyl Pyridone/Hydroxypyridine (Polarity Tuning) Center->Demethyl BBr3 / HBr

Figure 2: Divergent reactivity map showing four distinct vectors for chemical modification.

Experimental Protocol: Conversion to Alkyl Bromide

A common intermediate for attaching this pyridine to amine-bearing scaffolds.[4]

Objective: Convert 5-Chloro-2,6-dimethoxypyridine-3-methanol to 3-(Bromomethyl)-5-chloro-2,6-dimethoxypyridine.

  • Setup: Flame-dried 100 mL RBF, N₂ atmosphere.

  • Dissolution: Dissolve 1.0 g (4.9 mmol) of the alcohol in 15 mL anhydrous DCM.

  • Addition: Cool to 0°C. Add CBr₄ (1.95 g, 5.9 mmol).

  • Reaction: Add PPh₃ (1.54 g, 5.9 mmol) portion-wise over 10 minutes.

    • Note: The reaction is exothermic; control addition rate.

  • Monitoring: Stir at 0°C for 30 min, then RT for 2 hours. Monitor via TLC (30% EtOAc/Hex).

  • Workup: Concentrate directly onto silica gel.

  • Purification: Flash chromatography (0-20% EtOAc/Hexanes). The bromide is often unstable; store at -20°C.

Safety & Handling

  • Hazards: Pyridine derivatives are potential irritants and neurotoxins. The chloro-substituent adds potential for sensitization.

  • Storage: Store at 2–8°C under inert gas (Argon). The methoxy groups are stable, but the primary alcohol can oxidize slowly in air.

  • Waste: Dispose of as halogenated organic waste.

References

  • Synthesis of Pyridine Carboxylates: Methyl 5-chloro-2-methoxynicotinate Chemical Report. Market Publishers. Link

  • Reduction Protocols: Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. NIH/PubMed. Link

  • Lithiation Strategies: Directed Lithiation and Substitution of Pyridine Derivatives. CLOCKSS. Link

  • General Pyridine Reactivity: Reaction of 2-chloropyridine with alkylithium. NIH/PubMed. Link

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of 5-Chloro-2,6-dimethoxypyridine-3-methanol

Application Note & Protocol Guide | Version 2.0 Abstract 5-Chloro-2,6-dimethoxypyridine-3-methanol (CAS: N/A for specific isomer, related to 5-Chloro-2,6-dimethoxynicotinaldehyde CAS: 1879026-07-9) represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

5-Chloro-2,6-dimethoxypyridine-3-methanol (CAS: N/A for specific isomer, related to 5-Chloro-2,6-dimethoxynicotinaldehyde CAS: 1879026-07-9) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the 2,6-dimethoxy motif , which renders the pyridine ring electron-rich, modulating solubility and metabolic stability, while the 5-chloro and 3-hydroxymethyl substituents provide orthogonal handles for divergent synthesis. This guide details the protocols for converting this building block into advanced drug intermediates, focusing on alkylation, oxidative extension, and metal-catalyzed cross-coupling.

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactivity zones that allow for "scaffold morphing":

ZoneMoietyReactivity ProfileStrategic Utility
Zone A 3-Hydroxymethyl (-CH₂OH)"Benzylic"-like reactivity. Prone to oxidation (CHO/COOH) or activation (CH₂-LG).Linker attachment point; reductive amination precursor.
Zone B 5-Chloro (-Cl)Aryl chloride on an electron-rich ring.Suzuki/Buchwald coupling handle. Challenge: Oxidative addition is sluggish due to the electron-donating methoxy groups.
Zone C 2,6-Dimethoxy (-OMe)Masked pyridones.Can be demethylated (HBr or TMSI) to reveal hydrogen-bond donor/acceptor motifs (pyridones).
Module 1: Electrophilic Activation (Alkyl Chloride Synthesis)

Objective: Convert the alcohol to 5-chloro-3-(chloromethyl)-2,6-dimethoxypyridine . Significance: This intermediate is a potent electrophile for SN2 reactions with amines or thiols, creating "linker" chains common in kinase inhibitors.

Expert Insight: Stability Warning

Unlike electron-deficient pyridines, the 2,6-dimethoxy substitution stabilizes the carbocation at the C-3 position. Consequently, the resulting alkyl chloride is highly reactive and may degrade on acidic silica gel. Purification on neutral alumina or basified silica is recommended.

Protocol A: Thionyl Chloride Activation
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Dissolve 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0 °C in an ice bath.

  • Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq, 7.5 mmol) dropwise over 10 minutes.

    • Note: A catalytic amount of DMF (1-2 drops) can accelerate the reaction but is often unnecessary for this substrate.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂.

    • Co-evaporate with Toluene (2x) to remove trace acid.

  • Purification: The residue is often pure enough for the next step. If purification is needed, use Flash Chromatography on Neutral Alumina (0-20% EtOAc/Hexanes).

Module 2: Oxidative Extension (Aldehyde Synthesis)

Objective: Synthesis of 5-Chloro-2,6-dimethoxynicotinaldehyde (CAS: 1879026-07-9).[1] Significance: The aldehyde is the gateway to Reductive Amination , allowing the introduction of complex amine side chains found in GPCR antagonists (e.g., P2X3).

Protocol B: Manganese Dioxide (MnO₂) Oxidation

Why MnO₂? It is chemoselective for allylic/benzylic alcohols and avoids over-oxidation to the carboxylic acid.

  • Reagent Prep: Use Activated MnO₂ (precipitated). If the reagent is old, activate by heating at 110 °C for 12h.

  • Reaction:

    • To a solution of the alcohol (1.0 eq) in DCM or Chloroform (0.1 M), add Activated MnO₂ (10–20 eq).

    • Note: A large excess is required due to the heterogeneous surface mechanism.

  • Execution: Stir the suspension vigorously at RT for 12–24 hours.

  • Workup:

    • Filter the mixture through a pad of Celite .

    • Rinse the pad thoroughly with DCM.

    • Concentrate the filtrate.

  • Result: The aldehyde is typically obtained as a white/off-white solid and requires no further purification.

    • Yield Target: >85%.[1][2]

Module 3: Cross-Coupling (The C-5 Handle)

Objective: Install an aryl/heteroaryl group at the C-5 position via Suzuki-Miyaura Coupling . Challenge: The 2,6-dimethoxy groups make the pyridine ring electron-rich, deactivating the C-Cl bond toward oxidative addition by Palladium. Standard ligands (PPh₃) often fail.

Protocol C: High-Activity Suzuki Coupling

Recommended Catalyst System: Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂·DCM (for simpler cases).

  • Components:

    • Substrate: 5-Chloro-2,6-dimethoxypyridine-3-methanol (or its derivatives).

    • Boronic Acid: R-B(OH)₂ (1.5 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).[3]

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat at 90–100 °C for 12–16 hours (or 120 °C for 30 min in Microwave).

  • Purification:

    • Dilute with EtOAc, wash with water/brine.

    • Purify via Silica Gel Chromatography.

Visualizing the Divergent Pathways

The following diagram illustrates the strategic branching from the core scaffold.

G SM 5-Chloro-2,6-dimethoxy- pyridine-3-methanol (Core Scaffold) Aldehyde Aldehyde (Reductive Amination Precursor) SM->Aldehyde MnO2, DCM, RT (Oxidation) Chloride Alkyl Chloride (Electrophilic Linker) SM->Chloride SOCl2, DCM, 0°C (Activation) Biaryl 5-Aryl Derivative (Suzuki Product) SM->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 100°C Pyridone Pyridone Isostere (Demethylation) SM->Pyridone TMSI or HBr (Deprotection)

Figure 1: Divergent synthesis map showing the three primary functionalization pathways.

Summary of Key Data
IntermediateReaction TypeReagentsCritical Parameter
Alkyl Chloride Substitution (SN2)SOCl₂, DCMStability: Unstable on acidic silica. Use neutral alumina.
Aldehyde OxidationMnO₂, DCMStoichiometry: Requires large excess (10-20 eq) of MnO₂.
5-Aryl Analog Cross-CouplingPd-Cat, Boronic AcidLigand: Requires electron-rich phosphines (e.g., dppf, XPhos).
References
  • Aldehyde Characterization: 5-Chloro-2,6-dimethoxy-3-pyridinecarboxaldehyde. CAS Common Chemistry. Available at: [Link]

  • MnO₂ Oxidation Protocol: Taylor, R. J., et al. "A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines." Royal Society of Chemistry, 2005.
  • Aminopyridine Synthesis: Synthesis of aminopyridines via chloropyridine activation. SciELO. Available at: [Link]

  • Reaction Safety: "Synthesis of 5-(aminomethyl)-2-chloropyridine." PrepChem. (Analogous chloromethylation safety protocols). Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-Chloro-2,6-dimethoxypyridine-3-methanol in Synthetic Chemistry

Introduction: A Versatile Building Block for Complex Molecule Synthesis 5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a reactive chlorine atom, electron-donating methoxy groups, and a versatile hydroxymethyl group on a pyridine scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous approved pharmaceuticals, and the specific substitution pattern of this compound offers a strategic platform for generating novel bioactive molecules and functional materials.[1]

The chloro substituent serves as a key handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups.[2][3] The two methoxy groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the conformational preferences of its derivatives. The hydroxymethyl group provides a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an amine or other functional groups. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of diverse compound libraries.

This guide provides a comprehensive overview of the properties, synthesis, and key applications of 5-Chloro-2,6-dimethoxypyridine-3-methanol, with a detailed, field-proven protocol for its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

While specific experimental data for 5-Chloro-2,6-dimethoxypyridine-3-methanol is not widely published, its properties can be estimated based on structurally similar compounds such as (5,6-Dimethoxypyridin-3-yl)methanol and various dichlorinated pyridinemethanols.

Table 1: Physicochemical Properties of 5-Chloro-2,6-dimethoxypyridine-3-methanol and Related Analogs

Property5-Chloro-2,6-dimethoxypyridine-3-methanol (Predicted)(5,6-Dimethoxypyridin-3-yl)methanol[4](5,6-Dichloropyridin-3-yl)methanol[1]
Molecular Formula C₈H₁₀ClNO₃C₈H₁₁NO₃C₆H₅Cl₂NO
Molecular Weight 203.62 g/mol 169.18 g/mol 178.02 g/mol
Appearance White to off-white solidSolidSolid
Melting Point Not availableNot available109 °C
Boiling Point Not availableNot available273-274 °C
Solubility Soluble in methanol, ethanol, DMSO, DMFSoluble in common organic solventsSoluble in common organic solvents
CAS Number Not available1138443-89-654127-30-9

Safety and Handling:

Substituted chloropyridines should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like 5,6-dichloro-3-pyridinemethanol.[9]

Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

A plausible synthetic route to 5-Chloro-2,6-dimethoxypyridine-3-methanol involves a multi-step sequence starting from commercially available materials. The following is a generalized, illustrative procedure based on established pyridine chemistry.[10][11]

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃/H₂SO₄ C 2,6-Dimethoxy-3-nitropyridine B->C NaOMe/MeOH D 3-Amino-2,6-dimethoxypyridine C->D Reduction (e.g., Fe/HCl) E 3-Bromo-5-chloro-2,6-dimethoxypyridine D->E Sandmeyer Reaction (NaNO₂/HBr, CuBr) F 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde E->F Formylation (e.g., n-BuLi, DMF) G 5-Chloro-2,6-dimethoxypyridine-3-methanol F->G Reduction (e.g., NaBH₄)

Caption: Illustrative synthetic workflow for 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Application Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-2,6-dimethoxypyridine-3-methanol with an arylboronic acid. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2][3][12][13]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other catalysts with specialized ligands can be more effective for unreactive aryl chlorides. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is crucial for the transmetalation step.[14] It activates the boronic acid to form a more nucleophilic boronate species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 5-Chloro-2,6-dimethoxypyridine-3-methanol, Arylboronic acid, Base, and Solvent in a flask B Degas the mixture (e.g., N₂ bubbling or freeze-pump-thaw) A->B C Add Palladium Catalyst under inert atmosphere B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction to room temperature E->F G Partition between water and an organic solvent (e.g., EtOAc) F->G H Separate the organic layer, wash with brine, and dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify the crude product by column chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 mmol, 1.0 equiv).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

    • Add the solvent system, for example, a 4:1 mixture of toluene and water (10 mL).

  • Inerting the System:

    • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • For TLC, spot the reaction mixture against the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • LC-MS analysis can confirm the mass of the desired product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization and Data Interpretation

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for a Representative Suzuki-Miyaura Product

TechniqueExpected Data
¹H NMR Appearance of new aromatic proton signals corresponding to the coupled aryl group. A downfield shift of the pyridine proton adjacent to the newly formed C-C bond is expected. The signals for the methoxy and hydroxymethyl groups should remain.
¹³C NMR Appearance of new aromatic carbon signals. The carbon atom of the pyridine ring where the coupling occurred will show a characteristic downfield shift.
LC-MS A single major peak in the chromatogram with a mass corresponding to the molecular weight of the desired product.
FT-IR Persistence of the O-H stretching band from the methanol group (around 3300 cm⁻¹). Appearance of new C=C stretching bands from the coupled aromatic ring.

Example ¹H NMR Data Interpretation:

For a hypothetical product where 5-Chloro-2,6-dimethoxypyridine-3-methanol is coupled with phenylboronic acid, one would expect to see:

  • A singlet for the remaining pyridine proton.

  • Multiplets in the aromatic region (7.2-7.6 ppm) corresponding to the protons of the newly introduced phenyl group.

  • Singlets for the two methoxy groups (around 4.0 ppm).

  • A singlet or doublet for the benzylic protons of the hydroxymethyl group (around 4.5-4.8 ppm).

  • A broad singlet for the hydroxyl proton.

Conclusion and Future Perspectives

5-Chloro-2,6-dimethoxypyridine-3-methanol is a promising and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this guide provide a solid foundation for its application in Suzuki-Miyaura cross-coupling reactions, a key transformation in modern drug discovery and materials science. The ability to further functionalize the hydroxymethyl group opens up numerous avenues for creating diverse molecular scaffolds. Future research will likely focus on expanding the scope of reactions involving this intermediate and its incorporation into novel therapeutic agents and functional materials.

References

  • Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • SDFine. 3-chloropyridine SAFETY DATA SHEET. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Synthetic Communications, 36(18), 2635-2639. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Eichhorn, E., et al. (2016). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of Coordination Chemistry, 69(11-13), 1948-1960. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Wang, C., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 569-571. [Link]

  • U.S. Environmental Protection Agency. (5,6-Dichloropyridin-3-yl)methanol Properties. [Link]

  • Organic Syntheses. 7-methoxyphthalide. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods for Stereoselective Synthesis (pp. 423-494). Bentham Science Publishers. [Link]

  • PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. [Link]

  • Saeedi, M., et al. (2018). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molbank, 2018(1), M971. [Link]

Sources

Method

Application Notes and Protocols for 5-Chloro-2,6-dimethoxypyridine-3-methanol in Palladium Cross-Coupling Reactions

Introduction The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the pyridine ring being the most prevalent nitrogen-containing heteroaromatic motif in FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the pyridine ring being the most prevalent nitrogen-containing heteroaromatic motif in FDA-approved drugs.[1] 5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly functionalized and valuable building block for accessing complex molecular architectures. The presence of a reactive chlorine atom at the C5-position, flanked by two electron-donating methoxy groups, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides an in-depth exploration of the application of 5-Chloro-2,6-dimethoxypyridine-3-methanol in several key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF, Dioxane, DMF

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Applications: Palladium Cross-Coupling Reactions

The reactivity of the C-Cl bond in 5-Chloro-2,6-dimethoxypyridine-3-methanol is modulated by the electronic effects of the methoxy groups and the pyridine nitrogen. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-rich nature of this specific pyridine ring facilitates oxidative addition to the palladium(0) center, a critical step in the catalytic cycle.[2] The choice of ligand, base, and solvent is crucial for achieving high efficiency and selectivity.[3]

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for the cross-coupling reactions detailed in this guide. Proper inert atmosphere techniques are critical for success, as the palladium(0) active catalyst and some ligands are sensitive to oxygen.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Pd Catalyst & Ligand B Add Base A->B C Add 5-Chloro-2,6-dimethoxy- pyridine-3-methanol B->C D Add Coupling Partner (e.g., Boronic Acid, Amine) C->D E Add Degassed Solvent D->E F Heat to specified temperature E->F G Monitor by TLC / LC-MS F->G H Cool to RT & Quench (e.g., with water) G->H I Extract with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify by Column Chromatography J->K L L K->L Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[4] For an electron-rich, sterically accessible substrate like 5-Chloro-2,6-dimethoxypyridine-3-methanol, a catalyst system that is both highly active and resistant to deactivation is required.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ is used.[5] These are reduced in situ to the active Pd(0) species.[2] For challenging aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.[6]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[6] Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)-2,6-dimethoxypyridine-3-methanol.

Materials:

  • 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq)

  • (4-Methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.2 M concentration of the limiting reagent).

  • Stir the resulting mixture at 90-100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O10085-95
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10088-96
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9080-90
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[8] This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance.[8]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, highly active catalyst systems are needed. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are exceptionally effective.[9] They form monoligated Pd(0) species that are highly reactive in oxidative addition and prevent the formation of inactive catalyst dimers.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base deprotonates the amine in the catalytic cycle, forming a palladium-amido complex, which is essential for the final reductive elimination step.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 5-(morpholino)-2,6-dimethoxypyridine-3-methanol.

Materials:

  • 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq)

  • Morpholine (1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (2.0 eq).

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • Add 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq) followed by morpholine (1.5 eq).[10]

  • Seal the flask and heat the mixture at 100-110 °C for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[10]

  • Purify the crude product via flash column chromatography.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArCl Py-Cl ArCl->OxAdd Product Py-Nu NuH Nu-H Ligand_Ex Ligand Exchange NuH->Ligand_Ex Base Base Base->Ligand_Ex PdII_Complex L-Pd(II)(Cl)(Py) OxAdd->PdII_Complex PdII_Complex->Ligand_Ex PdII_Amido L-Pd(II)(Nu)(Py) Ligand_Ex->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Simplified catalytic cycle for C-N/C-C coupling.

Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[11] This reaction is typically co-catalyzed by palladium and copper.[12]

Causality Behind Experimental Choices:

  • Catalyst System: A standard Pd(0) catalyst like Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ is often sufficient. The copper(I) co-catalyst (e.g., CuI) is crucial; it reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX by-product and as the solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.

Detailed Step-by-Step Protocol: Sonogashira Coupling

Objective: To synthesize 5-((4-fluorophenyl)ethynyl)-2,6-dimethoxypyridine-3-methanol.

Materials:

  • 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq)

  • 1-Ethynyl-4-fluorobenzene (1.5 eq)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Triethylamine (Et₃N) (degassed)

Procedure:

  • To a Schlenk flask, add 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), CuI (0.05 eq), and PPh₃ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine via syringe to dissolve the solids.

  • Add 1-ethynyl-4-fluorobenzene (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh bottle of catalyst/ligand; Ensure rigorous degassing of solvents and proper inert atmosphere technique; Use anhydrous solvents.
Dehalogenation (Hydrodehalogenation) Presence of water or protic sources; Side reaction competing with reductive elimination.[8]Use anhydrous base (e.g., K₃PO₄) and solvent; For Suzuki, consider using a boronic ester (e.g., pinacol ester) to minimize water.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and reagents; Lower the catalyst loading.
Difficult Purification Co-elution of product with ligand or by-products.For phosphine-based ligands, consider an oxidative workup or use a fluorous-tagged ligand for easier separation.

Conclusion

5-Chloro-2,6-dimethoxypyridine-3-methanol is a versatile and reactive building block for the synthesis of complex, highly substituted pyridine derivatives. Through judicious selection of palladium catalysts, ligands, bases, and reaction conditions, this substrate can be efficiently functionalized via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this valuable synthon in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [URL: https://en.wikipedia.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202101880]
  • Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01220h]
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00977a]
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c6ob02264b]
  • Ligand-promoted C3-selective arylation of pyridines with Pd catalysts: gram-scale synthesis of (±)-preclamol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24437905/]
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [URL: https://www.scirp.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://research.rug.
  • Sonogashira coupling. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nro-chem.com/reaction-gallery/buchwald-hartwig-coupling/]
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34369623/]
  • The Suzuki Reaction. Chem 115 Myers. [URL: https://myers.iqb.harvard.edu/posters/Suzuki.pdf]
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.. [URL: https://www.tcichemicals.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/353241571_Mechanistic_Aspects_of_the_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_Reaction]
  • Buchwald Hartwig Coupling. Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Buchwald_Hartwig_Coupling.htm]
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Methoxypyridin-2-YL)boronic acid. Benchchem. [URL: https://www.benchchem.com/application-note/palladium-catalyzed-cross-coupling-of-4-methoxypyridin-2-yl-boronic-acid]
  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11456578/]
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1271]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004523/]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc01736d]
  • How to approach choosing reaction conditions for Suzuki?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1axw46d/how_to_approach_choosing_reaction_conditions_for/]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [URL: https://www.researchgate.net/figure/Comparative-yields-for-Suzuki-Miyaura-couplings-of-A-2-chloro-4-6_fig2_356956792]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [URL: https://www.researchgate.net/publication/361868305_Pd-Catalyzed_Cross-Couplings_On_the_Importance_of_the_Catalyst_Quantity_Descriptors_mol_and_ppm]
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/82823/1/Sherwood_etal_2014.pdf]
  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [URL: https://www.fishersci.co.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6580]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

Abstract This document provides a comprehensive guide to the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol, a valuable heterocyclic building block for drug discovery and medicinal chemistry.[1][2] The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol, a valuable heterocyclic building block for drug discovery and medicinal chemistry.[1][2] The strategic placement of chloro and methoxy substituents on the pyridine ring offers unique electronic and steric properties, making this scaffold a compelling starting point for developing novel therapeutic agents, such as selective orexin 2 receptor antagonists for insomnia treatment.[3] This guide focuses on the most reliable and field-proven synthetic strategy: the reduction of a carbonyl precursor. We provide a detailed, step-by-step protocol for the sodium borohydride-mediated reduction of 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde, including insights into reaction causality, process optimization, and safety considerations.

Synthetic Strategy & Mechanistic Rationale

The synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol is most efficiently achieved through a two-stage process. The primary challenge lies in the selective functionalization of the C-3 position of the pyridine ring. Directed ortho-metalation (DoM) presents a powerful and regioselective strategy for this purpose.[4] The methoxy group at the C-2 position can act as a directed metalating group (DMG), facilitating lithiation at the adjacent C-3 position. The resulting organolithium intermediate can then be trapped with an appropriate electrophile to install a carbonyl precursor, which is subsequently reduced to the desired primary alcohol.

The reduction of an aldehyde or ketone to an alcohol is a fundamental transformation in organic synthesis.[5] While various reducing agents are available, sodium borohydride (NaBH₄) offers a superior balance of reactivity, selectivity, and operational safety for this specific conversion.[6] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like the chloro-substituent or the aromatic pyridine ring.[6][7]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction A 5-Chloro-2,6-dimethoxypyridine B 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde A->B 1) s-BuLi, TMEDA, THF, -78 °C 2) DMF C 5-Chloro-2,6-dimethoxypyridine-3-methanol B->C NaBH4, Methanol, 0 °C to RT

Figure 1: Proposed two-stage synthetic pathway.

Part I: Synthesis of the Aldehyde Precursor

A plausible and effective method for synthesizing the key intermediate, 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde, is through directed ortho-metalation.

Protocol: Directed ortho-Metalation and Formylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA), followed by the slow, dropwise addition of sec-Butyllithium (s-BuLi).[8] A solution of 5-Chloro-2,6-dimethoxypyridine in anhydrous THF is then added dropwise, ensuring the internal temperature remains below -68 °C.[8] Stir the resulting solution at -78 °C for 1-2 hours.

    • Causality Note: The methoxy group at C-2 directs the bulky s-BuLi/TMEDA complex to deprotonate the adjacent C-3 position, which is the most acidic proton due to the inductive effects of the methoxy group and the ring nitrogen.[4][9] Anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[10]

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) dropwise to the reaction mixture. Stir at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.

Part II: Reduction of 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde

This section details the primary protocol for the reduction of the aldehyde precursor to the target alcohol using sodium borohydride.

Mechanism of Reduction

The reduction of the aldehyde by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7] The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.[6] Methanol is an excellent solvent for this reaction as it is protic and helps to activate the borohydride reagent, although it does react slowly with NaBH₄, necessitating its use in sufficient quantity.[6]

Quantitative Data Summary
ReagentMW ( g/mol )AmountMmolEquivalents
5-Chloro-2,6-dimethoxy- pyridine-3-carbaldehyde201.611.0 g4.961.0
Sodium Borohydride (NaBH₄)37.830.28 g7.441.5
Methanol (Solvent)32.0420 mL--
Saturated NH₄Cl (aq)-~10 mL--
Ethyl Acetate (Extraction)88.11~50 mL--
Detailed Experimental Protocol

Materials and Equipment:

  • 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (ACS grade or higher)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde (1.0 g, 4.96 mmol) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.28 g, 7.44 mmol) portion-wise over 10-15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts slowly with methanol.[6] Maintaining a low temperature minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~10 mL) to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Figure 2: Experimental workflow for the reduction protocol.

Alternative Reduction Methodologies

While NaBH₄ reduction is preferred for its simplicity and safety, other methods can also be employed.

  • Catalytic Hydrogenation: The reduction of the aldehyde can be achieved using molecular hydrogen (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[11][12] This method is highly effective but requires specialized equipment to handle pressurized hydrogen gas. Care must be taken, as aggressive conditions could potentially lead to hydrodechlorination of the C-5 chloro substituent.[13]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄ and would readily reduce the aldehyde. However, its high reactivity makes it less safe to handle, as it reacts violently with water and other protic solvents.[7] Given the efficiency of NaBH₄ for this transformation, the use of LiAlH₄ is generally not necessary and introduces avoidable risks.

Characterization

The identity and purity of the final product, 5-Chloro-2,6-dimethoxypyridine-3-methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The appearance of a new signal corresponding to the -CH₂OH group and the disappearance of the aldehyde proton signal in ¹H NMR are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid product.

Safety Precautions

  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water/acids to produce flammable hydrogen gas. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Perform additions slowly to control the reaction rate.

  • Methanol: Flammable and toxic. All operations should be conducted within a certified chemical fume hood.[7]

  • Organolithium Reagents (s-BuLi): Extremely pyrophoric and react violently with water. Must be handled under a strictly inert atmosphere by trained personnel.[10]

  • Solvents (THF, Ethyl Acetate): Flammable. Ensure there are no ignition sources nearby.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low reaction temperature or time; poor quality NaBH₄.Add additional NaBH₄ (0.2-0.5 eq.). Allow the reaction to stir for a longer duration at room temperature. Use freshly opened NaBH₄.
Low Yield after Workup Incomplete extraction; loss during purification.Perform additional extractions of the aqueous layer. Optimize the eluent system for column chromatography to ensure good separation and minimize product loss.
Side Product Formation Reaction temperature too high; impurities in starting material.Ensure the initial addition of NaBH₄ is performed strictly at 0 °C. Re-purify the starting aldehyde if necessary.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Wikipedia. (2026, February 10). Sodium borohydride. Retrieved February 15, 2026, from [Link]

  • Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-22.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • van der Meer, M. (2015). On the catalytic hydrogenation of CO2 and carboxylic acid esters. Eindhoven University of Technology.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters, 22(1), 11-14.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Marsais, F., & Quéguiner, G. (1986). Directed lithiation of π-deficient heterocyclic systems. Tetrahedron, 42(18), 4807-4840.
  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved February 15, 2026, from [Link]

  • Friščić, T., & Jones, W. (2009). Recent Advances in Understanding the Mechanism of Mechanochemical and Solid-State Grignard Reactions. Accounts of Chemical Research, 42(10), 1547-1557.
  • Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(9), 1068-1070.
  • Fañanás-Mastral, M., & Feringa, B. L. (2011). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 133(40), 15918-15921.
  • Kočevar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 779-791.
  • Msimanga, P. Z., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4649.
  • Wang, X., et al. (1990). 7-methoxyphthalide. Organic Syntheses, 69, 158.
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved February 15, 2026, from [Link]

  • Beller, M., & Werkmeister, S. (2014). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. Topics in Organometallic Chemistry, 50, 135-162.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Comins, D. L., & Joseph, S. P. (1996). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Tetrahedron Letters, 37(6), 793-796.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
  • Scott, J. S., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 8(5), 849-887.
  • Caron, S. (Ed.). (2011). Practical synthetic organic chemistry: reactions, principles, and techniques. John Wiley & Sons.
  • Hui, Y., et al. (2015). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 17(21), 5348-5351.
  • Clot, E., & Eisenstein, O. (2004). Agostic Interactions in d0 Metal Alkyl Complexes. Accounts of Chemical Research, 37(10), 787-795.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Socha, A. M., et al. (2018).
  • Brenna, E., et al. (2003). Selective Enzymatic Reduction of Aldehydes. Molecules, 8(5), 443-450.
  • ResearchGate. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.

Sources

Method

Application Notes and Protocols: 5-Chloro-2,6-dimethoxypyridine-3-methanol as a Versatile Intermediate in Organic Synthesis

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional organic molecules.[1] The strategic functionalization of the pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional organic molecules.[1] The strategic functionalization of the pyridine ring is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This document provides detailed application notes and proposed protocols for the use of 5-Chloro-2,6-dimethoxypyridine-3-methanol, a highly functionalized and versatile building block. The unique arrangement of a nucleophilic hydroxymethyl group, two electron-donating methoxy groups, and a halogen handle for cross-coupling reactions makes this intermediate a powerful tool for accessing complex molecular architectures. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction: The Strategic Value of a Multifunctional Pyridine Intermediate

5-Chloro-2,6-dimethoxypyridine-3-methanol presents a convergence of three key functional motifs, each offering distinct avenues for synthetic elaboration:

  • The Hydroxymethyl Group (-CH₂OH): Positioned at C3, this primary alcohol is a versatile handle for oxidation to the corresponding aldehyde or carboxylic acid, conversion into various leaving groups for nucleophilic substitution, or direct use in ether and ester linkages.

  • The Chloro Group (-Cl): The C5 chloro substituent is strategically placed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

  • The Methoxy Groups (-OCH₃): The two methoxy groups at the C2 and C6 positions significantly influence the electronic nature of the pyridine ring. They increase the ring's electron density, which can affect the regioselectivity of further electrophilic substitution and modulate the reactivity of the other functional groups.

This guide details a proposed synthetic pathway to access this intermediate and provides robust protocols for its subsequent transformations, highlighting its potential in the rapid generation of compound libraries for screening and lead optimization.[2]

Physicochemical Properties and Data

While specific experimental data for this exact compound is not widely published, the expected properties are summarized below based on its structure and data from analogous compounds.[3]

PropertyValue
Chemical Name (5-Chloro-2,6-dimethoxypyridin-3-yl)methanol
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
CAS Number [Not available]
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.[4]
InChI Key [Not generated]

Proposed Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

The following multi-step synthesis is a proposed route based on established and reliable transformations of pyridine derivatives. The pathway begins with the commercially available 2,6-dichloropyridine-3-carbonitrile.

Synthesis_Workflow start 2,6-Dichloropyridine-3-carbonitrile step1 Dual Methoxylation start->step1 NaOMe, MeOH, Reflux intermediate1 2,6-Dimethoxypyridine-3-carbonitrile step1->intermediate1 step2 Nitrile Reduction intermediate1->step2 1. DIBAL-H 2. H₂O intermediate2 (2,6-Dimethoxypyridin-3-yl)methanamine step2->intermediate2 step3 Sandmeyer Reaction (Hydroxylation) intermediate2->step3 1. NaNO₂, HCl 2. H₂O, Δ intermediate3 (2,6-Dimethoxypyridin-3-yl)methanol step3->intermediate3 step4 Regioselective Chlorination intermediate3->step4 N-Chlorosuccinimide (NCS) product 5-Chloro-2,6-dimethoxypyridine-3-methanol step4->product

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 3.1: Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile

This step involves a nucleophilic aromatic substitution to replace both chloro groups with methoxy groups.

  • Rationale: Sodium methoxide is a strong nucleophile and base. Using methanol as the solvent and applying heat drives the substitution reaction to completion. This reaction is analogous to procedures for methoxylating other chloropyridines.[5][6]

  • Procedure:

    • To a solution of 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material), add sodium methoxide (2.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 3.2: Synthesis of (2,6-Dimethoxypyridin-3-yl)methanol

This protocol involves the reduction of the nitrile group to a primary alcohol. A two-step procedure via the amine and a subsequent Sandmeyer-type reaction is proposed for reliability.

  • Rationale: Direct reduction of a nitrile to an alcohol can be challenging. A more robust method is the reduction to the amine followed by diazotization and subsequent hydrolysis to the alcohol.

  • Procedure (Part A - Reduction to Amine):

    • Dissolve 2,6-dimethoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Cool to 0 °C and cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Stir the resulting slurry vigorously for 1 hour until a white precipitate forms.

    • Filter the solid through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate to yield the crude amine, which is used directly in the next step.

  • Procedure (Part B - Diazotization and Hydrolysis):

    • Dissolve the crude (2,6-dimethoxypyridin-3-yl)methanamine (1.0 eq) in an aqueous solution of hydrochloric acid (2 M) at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • Heat the solution to 50-60 °C and maintain until nitrogen evolution ceases (approx. 1-2 hours).

    • Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield (2,6-dimethoxypyridin-3-yl)methanol.

Protocol 3.3: Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

This final step is a regioselective electrophilic chlorination of the electron-rich pyridine ring.

  • Rationale: The two methoxy groups are strong ortho-, para-directing activators. The C3 and C5 positions are both activated. However, the C3 position is sterically hindered by the flanking methoxy and hydroxymethyl groups. Therefore, chlorination is expected to occur preferentially at the C5 position. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent.

  • Procedure:

    • Dissolve (2,6-dimethoxypyridin-3-yl)methanol (1.0 eq) in acetonitrile (15 mL per 1 g) in a flask protected from light.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) in one portion.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M sodium thiosulfate solution and then brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Applications in Synthetic Elaboration: Key Protocols

The title compound is primed for a variety of subsequent transformations, making it a valuable hub for generating molecular diversity.

Applications cluster_oxidation Oxidation cluster_substitution Substitution at C3 cluster_coupling Cross-Coupling at C5 start 5-Chloro-2,6-dimethoxypyridine- 3-methanol aldehyde Corresponding Aldehyde start->aldehyde PCC or DMP tosylate Tosyl/Mesyl Ester start->tosylate TsCl, Pyridine halide Chloromethyl/Bromomethyl start->halide SOCl₂, PBr₃ suzuki Aryl/Heteroaryl (Suzuki) start->suzuki Ar-B(OH)₂, Pd(PPh₃)₄, Base sonogashira Alkynyl (Sonogashira) start->sonogashira Alkyne, PdCl₂(PPh₃)₂, CuI buchwald Amine/Amide (Buchwald) start->buchwald Amine, Pd Catalyst, Ligand acid Carboxylic Acid aldehyde->acid Pinnick Oxidation amine Aminomethyl Derivative tosylate->amine R₂NH

Caption: Synthetic elaborations from the title intermediate.

Protocol 4.1: Oxidation to 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde
  • Rationale: Dess-Martin periodinane (DMP) is a mild and highly efficient reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

  • Procedure:

    • Suspend Dess-Martin periodinane (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL per 1 g of alcohol).

    • Add a solution of 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq) in DCM dropwise at room temperature.

    • Stir for 1-3 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 1 M sodium thiosulfate solution.

    • Stir vigorously for 20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the aldehyde.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling
  • Rationale: The C5-Cl bond is an excellent handle for palladium-catalyzed Suzuki coupling, a robust method for forming C-C bonds to introduce aryl or heteroaryl moieties.

  • Procedure:

    • To a microwave vial, add 5-Chloro-2,6-dimethoxypyridine-3-methanol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

    • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to obtain the coupled product.

Safety and Handling

  • General: Handle 5-Chloro-2,6-dimethoxypyridine-3-methanol and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: As with many chlorinated heterocyclic compounds, this intermediate should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

5-Chloro-2,6-dimethoxypyridine-3-methanol is a strategically designed chemical intermediate with significant potential for applications in organic synthesis. Its trifecta of functional groups—a modifiable alcohol, a cross-coupling ready chloride, and electron-rich methoxy groups—provides chemists with a versatile platform for constructing complex molecules. The protocols outlined herein offer reliable pathways for both its synthesis and subsequent derivatization, enabling the rapid and efficient exploration of chemical space in drug discovery and materials science endeavors.

References

  • Title: Synthesis and spectral characterization of selective pyridine compounds as bioactive agents Source: Current Chemistry Letters URL: [Link]

  • Title: 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups Source: MDPI URL: [Link]

  • Title: Patents & Products - Garg Lab - UCLA Source: UCLA Chemistry URL: [Link]

  • Title: Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof Source: Google Patents URL
  • Title: Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Process for producing 2,3-diamino-6-methoxypyridine Source: Google Patents URL
  • Title: 7-methoxyphthalide Source: Organic Syntheses URL: [Link]

  • Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: MDPI URL: [Link]

  • Title: Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines Source: ResearchGate URL: [Link]

  • Title: Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents Source: ResearchGate URL: [Link]

  • Title: Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Source: Semantic Scholar URL: [Link]

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: ACS Publications URL: [Link]

  • Title: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene Source: MDPI URL: [Link]

  • Title: Drug Repurposing Patent Applications April–June 2025 Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of (a) 3,5-dimethoxy-pyridine Source: PrepChem.com URL: [Link]

  • Title: Application Data - Patent File Wrapper Source: USPTO Open Data Portal URL: [Link]

  • Title: Synthesis of Novel Hantzsch Dihydropyridine Derivatives Source: Asian Publication Corporation URL: [Link]

  • Title: A continuous flow photochemical synthesis of phenanthridinones Source: RSC Publishing URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

Introduction 5-Chloro-2,6-dimethoxypyridine-3-methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a chlorinated and metho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2,6-dimethoxypyridine-3-methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a chlorinated and methoxylated pyridine ring with a hydroxymethyl substituent, presents a unique electronic and steric environment. Accurate and unambiguous structural elucidation is paramount for its application in synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom.[1]

This application note provides a comprehensive guide to the NMR analysis of 5-Chloro-2,6-dimethoxypyridine-3-methanol. It is intended for researchers, scientists, and drug development professionals who require a robust and validated protocol for the structural characterization of this and similar compounds. We will detail the experimental workflow from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Experimental Design & Rationale

A multi-faceted NMR approach is necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals of 5-Chloro-2,6-dimethoxypyridine-3-methanol. The following experiments are selected to provide a self-validating system of structural confirmation:

  • ¹H NMR: To identify all proton environments and their respective multiplicities.

  • ¹³C{¹H} NMR: To identify all unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.[2][3][4]

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[5][6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting molecular fragments.[11]

The combination of these experiments provides a complete and unambiguous assignment of the molecular structure.

Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][13][14] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[12]

Materials:

  • 5-Chloro-2,6-dimethoxypyridine-3-methanol (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[15][16]

  • High-quality 5 mm NMR tubes[13][17]

  • Pasteur pipette with cotton wool plug

  • Vortex mixer

Protocol:

  • Solvent Selection: The choice of deuterated solvent is the primary consideration and depends on the solubility of the analyte.[15][18] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[19] If solubility is an issue, a more polar solvent like DMSO-d₆ should be used. Ensure the residual solvent peaks do not overlap with signals of interest.[15][18]

  • Concentration: Weigh approximately 5-10 mg of 5-Chloro-2,6-dimethoxypyridine-3-methanol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.[12] This concentration is generally sufficient for ¹H NMR and allows for the acquisition of ¹³C and 2D spectra in a reasonable timeframe.

  • Dissolution: Vortex the sample until the solid is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small cotton wool plug directly into a clean, dry NMR tube.[13]

  • Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the active volume of the NMR probe's radiofrequency coils.[16][17]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Standard room temperature (298 K) is suitable for these experiments.

Typical Acquisition Parameters:

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16-32Observe all proton signals and their couplings.
¹³C{¹H} NMR Spectral Width: 220 ppm, Number of Scans: 1024-2048Observe all carbon signals.
DEPT-135 Pulse angle: 135°, Number of Scans: 256-512Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[2][3]
COSY Spectral Width (F1 & F2): 12 ppm, Number of Increments: 256Identify ¹H-¹H scalar couplings.
HSQC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 165 ppmCorrelate protons to their directly attached carbons.
HMBC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 220 ppmIdentify long-range ¹H-¹³C correlations (2-3 bonds).

Data Processing and Interpretation

Predicted NMR Data

Based on the structure of 5-Chloro-2,6-dimethoxypyridine-3-methanol, the following signals are anticipated:

Structure:

Caption: Structure of 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Expected ¹H NMR Signals:

  • A singlet for the aromatic proton (H4).

  • A singlet for the methylene protons (-CH₂OH).

  • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration and solvent dependent.

  • Two singlets for the two methoxy groups (-OCH₃).

Expected ¹³C NMR Signals:

  • Five signals for the pyridine ring carbons.

  • One signal for the methylene carbon (-CH₂OH).

  • Two signals for the methoxy carbons (-OCH₃).

Spectral Analysis Workflow

The following workflow ensures a logical and self-validating approach to spectral assignment.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Elucidation H1 ¹H NMR: Identify Proton Signals & Multiplicities assign_CHn Assign CH, CH₂, CH₃ groups using HSQC & DEPT H1->assign_CHn C13 ¹³C NMR: Identify all Carbon Signals C13->assign_CHn DEPT DEPT-135: Differentiate CH, CH₂, CH₃ DEPT->assign_CHn HSQC_exp HSQC: Correlate ¹H to directly bonded ¹³C HSQC_exp->assign_CHn COSY_exp COSY: Identify ¹H-¹H Couplings assign_fragments Connect fragments using COSY & HMBC COSY_exp->assign_fragments HMBC_exp HMBC: Identify long-range ¹H-¹³C Correlations HMBC_exp->assign_fragments assign_quat Assign Quaternary Carbons using HMBC HMBC_exp->assign_quat assign_CHn->assign_fragments assign_fragments->assign_quat final_structure Final Structure Confirmation assign_quat->final_structure

Caption: Workflow for NMR-based structural elucidation.

Example Data Interpretation

The following data is illustrative and may vary slightly based on experimental conditions.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.55 (s, 1H): Aromatic proton (H4). The singlet nature indicates no adjacent protons.

  • 4.70 (s, 2H): Methylene protons (-CH₂OH).

  • 4.05 (s, 3H): Methoxy protons (-OCH₃).

  • 4.00 (s, 3H): Methoxy protons (-OCH₃).

  • 2.50 (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 160.2: C2/C6 (quaternary).

  • 158.5: C2/C6 (quaternary).

  • 138.0: C4.

  • 115.8: C5 (quaternary).

  • 110.4: C3 (quaternary).

  • 60.5: -CH₂OH.

  • 54.2: -OCH₃.

  • 53.8: -OCH₃.

DEPT-135:

  • Positive Signals: 138.0 ppm (CH), 54.2 ppm (CH₃), 53.8 ppm (CH₃).

  • Negative Signal: 60.5 ppm (CH₂).

  • Absent Signals (Quaternary): 160.2, 158.5, 115.8, 110.4 ppm.

HSQC:

  • Correlation between δH 7.55 and δC 138.0 (H4-C4).

  • Correlation between δH 4.70 and δC 60.5 (-CH₂OH).

  • Correlation between δH 4.05 and δC 54.2 (-OCH₃).

  • Correlation between δH 4.00 and δC 53.8 (-OCH₃).

HMBC:

  • H4 (7.55 ppm) shows correlations to:

    • C2/C6 (160.2/158.5 ppm)

    • C5 (115.8 ppm)

    • C3 (110.4 ppm)

  • -CH₂OH (4.70 ppm) shows correlations to:

    • C3 (110.4 ppm)

    • C2/C6 (one of the signals at 160.2/158.5 ppm)

    • C4 (138.0 ppm)

  • -OCH₃ protons (4.05 and 4.00 ppm) show correlations to:

    • The respective C2 and C6 carbons (160.2 and 158.5 ppm).

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and robust method for the complete structural elucidation of 5-Chloro-2,6-dimethoxypyridine-3-methanol. The protocols and workflow described in this application note offer a systematic and self-validating approach to ensure accurate and unambiguous characterization. This level of detail is essential for researchers in drug discovery and development who rely on the precise structural integrity of their chemical entities.

References

  • Avance Beginners Guide - Solvent Selection. Bruker.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Types of 2D NMR. NMR Service.
  • How to Choose Deuter
  • NMR Sample Preparation: The Complete Guide.
  • Sample Preparation. Rochester Institute of Technology.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applic
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • NMR Sample Prepar
  • NMR Sample Prepar
  • Two-dimensional NMR spectroscopy. Fiveable.
  • DEPT 13C NMR Spectroscopy. Fiveable.
  • 13.12 DEPT 13C NMR Spectroscopy.
  • Deciphering Complex Chemical Structures with COSY NMR. JEOL USA.
  • 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Measuring methods available and examples of their applic
  • Observing Spin Systems using COSY. Magritek.
  • How to Get a Good 1H NMR Spectrum. University of Rochester.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • HSQC, HSQC-TOCSY (or H2BC), TOCSY, and enhanced HMBC spectra integrated into a single NO Relaxation Delay (NORD) NM. Journal of Magnetic Resonance.
  • Perdeuterated pyridinium chloride–DMSO-d6 is an effective solvent system for whole cell biomass dissolution and NMR characteriz

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 5-Chloro-2,6-dimethoxypyridine-3-methanol

The following technical guide is structured as a specialized support center for the optimization of 5-Chloro-2,6-dimethoxypyridine-3-methanol . This response adheres to strict scientific integrity, utilizing field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for the optimization of 5-Chloro-2,6-dimethoxypyridine-3-methanol . This response adheres to strict scientific integrity, utilizing field-proven methodologies for pyridine chemistry.

Subject: Yield Optimization & Troubleshooting for 5-Chloro-2,6-dimethoxypyridine-3-methanol Ticket ID: PYR-OPT-5CL-OH Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: 5-Chloro-2,6-dimethoxypyridine-3-methanol CAS Registry Number: (Analogous scaffolds: 1206967-88-1 for acid precursor) Chemical Character: Electron-rich pyridine ring due to 2,6-dimethoxy substitution. The 5-chloro substituent is relatively stable to nucleophilic attack due to the electron-donating effects of the methoxy groups, but the 3-methanol moiety introduces polarity that complicates isolation.

Primary Synthetic Challenge: The conversion of Methyl 5-chloro-2,6-dimethoxynicotinate (Ester) to the target Alcohol is the critical bottleneck. Common issues include:

  • Over-reduction: Loss of the Chlorine atom (Dechlorination).

  • Demethylation: Cleavage of methoxy ethers under Lewis-acidic conditions.

  • Phase Transfer Loss: High water solubility of the product during workup.

Synthetic Route & Mechanism (Visualized)

The following diagram outlines the optimized reduction pathway and critical impurity branch points.

ReactionPathway Ester Methyl 5-chloro-2,6- dimethoxynicotinate (Starting Material) Impurity_Ald Impurity B: Aldehyde Intermediate (Incomplete) Ester->Impurity_Ald 1 eq. Hydride (Fast) Impurity_Demeth Impurity C: Pyridone Derivative (Demethylation) Ester->Impurity_Demeth High Temp or Strong Lewis Acid Alcohol TARGET: 5-Chloro-2,6-dimethoxy pyridine-3-methanol Impurity_DeCl Impurity A: Des-chloro Analog (Over-reduction) Alcohol->Impurity_DeCl Pd/C or High Temp LAH Impurity_Ald->Alcohol Excess Hydride

Caption: Figure 1. Reduction pathway of the nicotinate ester showing kinetic intermediate (Aldehyde) and thermodynamic sinks (Impurities A & C).

Protocol Optimization (The "Self-Validating" System)

To maximize yield, we recommend switching from standard LiAlH₄ (Lithium Aluminum Hydride) to a NaBH₄/CaCl₂ (Sodium Borohydride + Calcium Chloride) system. This method generates Ca(BH₄)₂ in situ, which is strong enough to reduce esters but mild enough to prevent dechlorination and demethylation.

Recommended Protocol: NaBH₄/CaCl₂ Reduction

Scale: 10 mmol basis

StepActionTechnical Rationale (Causality)
1 Dissolve Ester (1.0 eq) in THF:EtOH (2:1) . Cool to 0°C.Ethanol acts as a proton source to facilitate hydride transfer; THF solubilizes the lipophilic ester.
2 Add CaCl₂ (1.5 eq) (anhydrous powder). Stir 15 min.Complexes with the ester carbonyl oxygen, increasing electrophilicity (activation).
3 Add NaBH₄ (3.0 eq) portion-wise over 30 min.Slow addition controls H₂ evolution and prevents localized heating (which causes side reactions).
4 Warm to RT and stir for 4–6 hours.Validation Point: Check TLC/LCMS. Target should be M+H (Alcohol). If Aldehyde (M-2) persists, add 0.5 eq NaBH₄.
5 Quench: Cool to 0°C. Add sat. NH₄Cl dropwise.Mildly acidic quench destroys excess hydride without hydrolyzing the methoxy groups.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is low (<40%), and I suspect the product is staying in the water layer."

Diagnosis: Pyridine methanols are amphiphilic. The nitrogen lone pair can accept a proton, making it water-soluble, while the hydroxyl group adds polarity. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction. This disrupts the hydration sphere (Hofmann effect) and forces the organic molecule out.

  • Solvent Switch: Do not use Diethyl Ether. Use DCM (Dichloromethane) or EtOAc/THF (9:1) for extraction.

  • pH Control: Ensure the aqueous layer is pH 8–9. If it is too acidic (pH < 7), the pyridine nitrogen protonates (

    
    ), becoming 100% water-soluble. Use sat. NaHCO₃ to adjust.
    
Issue 2: "I see a mass peak at M-34 (Loss of Cl) in LCMS."

Diagnosis: Dechlorination (Hydrodehalogenation). This occurs if you use Pd/C (catalytic hydrogenation) or if the reaction temperature with LiAlH₄ exceeds 25°C. Solution:

  • Immediate Fix: Switch to the NaBH₄/CaCl₂ method described above. It is chemoselective and will not reduce aryl chlorides.

  • Alternative: If using LiAlH₄, conduct the reaction strictly at -10°C to 0°C and quench immediately upon consumption of starting material.

Issue 3: "I see a new impurity at M-14 (Loss of Methyl)."

Diagnosis: Demethylation. The 2,6-dimethoxy groups are acid-sensitive. Using strong Lewis acids (like AlCl₃ or BBr₃) or heating in acidic media will cleave the ether to form a pyridone. Solution:

  • Avoid strong mineral acids (HCl, H₂SO₄) during workup. Use Citric Acid (10%) or Ammonium Chloride for quenching.

  • Ensure the CaCl₂ used is anhydrous but not in massive excess, as Ca²⁺ is a mild Lewis acid.

Workup Decision Tree (Visualized)

Use this logic flow to determine the correct isolation strategy based on your crude mixture's behavior.

WorkupLogic Start Quenched Reaction Mixture CheckPH Check pH of Aqueous Layer Start->CheckPH IsAcidic pH < 7? CheckPH->IsAcidic AdjustBase Adjust to pH 8-9 (Sat. NaHCO3) IsAcidic->AdjustBase Yes Extract Extract with DCM (3x Vol) IsAcidic->Extract No AdjustBase->Extract Emulsion Emulsion Formed? Extract->Emulsion FilterCelite Filter through Celite (Remove Boron salts) Emulsion->FilterCelite Yes (Solids present) Brine Add Brine & Back-extract Aqueous Emulsion->Brine No (Just hazy) FilterCelite->Brine Final Dry (Na2SO4) & Concentrate Brine->Final

Caption: Figure 2. Decision tree for optimizing the isolation of pyridine methanol derivatives.

Comparison of Reducing Agents

ReagentYield PotentialSelectivity (Cl Tolerance)Safety ProfileRecommendation
LiAlH₄ (LAH) High (90%+)Low (Risk of de-Cl at >RT)Hazardous (Pyrophoric)Only for small scale / low temp.
NaBH₄ / MeOH Moderate (60-70%)HighSafeGood, but slow kinetics for esters.
NaBH₄ / CaCl₂ Optimal (85%+) High Safe Primary Recommendation.
DIBAL-H High (80%)High (at -78°C)HazardousUse if stopping at Aldehyde is desired.

References

  • General Methodology for Ester Reduction: Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][2][3] 29. The rapid reaction of sodium borohydride with esters in the presence of calcium chloride. Journal of Organic Chemistry, 47(24), 4702–4708.

  • Pyridine Chemistry & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter on Pyridines: Nucleophilic displacement and reduction).

  • Synthesis of Chloropyridine Alcohols (Patents): Relevant for scaffold handling and stability. Ford, A. et al. (2015). Preparation of substituted pyridine derivatives as P2X3 antagonists. WO2015/124574. (Describes similar chloropyridine methanol intermediates).

  • Process Safety in Hydride Reductions: Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2,6-dimethoxypyridine-3-methanol and its precursors before handling.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2,6-dimethoxypyridine-3-methanol

Welcome to the technical support guide for the purification of 5-Chloro-2,6-dimethoxypyridine-3-methanol. This document is designed for researchers, medicinal chemists, and process development professionals who require t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2,6-dimethoxypyridine-3-methanol. This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a highly pure form. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding the Molecule: Physicochemical Properties and Potential Impurities

Before selecting a purification strategy, it is critical to understand the characteristics of 5-Chloro-2,6-dimethoxypyridine-3-methanol. Its structure dictates its behavior.

  • Polarity: The presence of a hydroxyl (-OH) group and two methoxy (-OCH₃) groups, in addition to the nitrogen atom in the pyridine ring, makes this a moderately polar molecule. The hydroxyl group allows for hydrogen bonding.

  • Basicity: The pyridine nitrogen is basic and can be protonated. This is a crucial consideration for chromatographic purification, as the basic nitrogen can interact strongly with acidic stationary phases like silica gel, leading to issues like peak tailing.[1]

  • Solubility: Based on its polarity, the compound is expected to have good solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like ethyl acetate and dichloromethane), with lower solubility in nonpolar solvents (like hexanes or petroleum ether).

Potential Impurities: Purity issues often arise from the synthetic route. Common impurities may include:

  • Unreacted starting materials.

  • The corresponding aldehyde (5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde) from incomplete reduction or over-oxidation of the final product.

  • Side-products from reactions on other positions of the pyridine ring.

  • Residual catalysts or reagents.

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges encountered during the purification of this compound.

Q1: What is the best initial purification strategy for a crude solid sample? A: Recrystallization is the most efficient and scalable first-line approach for purifying solid materials.[2] It leverages differences in solubility between your target compound and impurities at different temperatures. A solvent screening should be your first step to identify a suitable system.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more solvent to the hot mixture to ensure the compound is fully dissolved below its melting point.[3]

  • Switch to a solvent with a lower boiling point.

  • Attempt a two-solvent recrystallization system. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution turns cloudy. Reheat to clarify and then cool slowly.[4]

Q3: I'm seeing severe peak tailing and poor separation during flash chromatography on silica gel. How can I fix this? A: This is a classic issue for basic compounds like pyridines on acidic silica gel.[1] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface.[1] To mitigate this:

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1%).[1][5] The TEA will preferentially interact with the active silanol sites, allowing your compound to elute more symmetrically.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated (end-capped) silica gel.

Q4: How can I confirm the purity of my final product? A: A combination of methods is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of your compound.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[7]

Section 3: In-Depth Troubleshooting and Experimental Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor).[8]

G cluster_0 Step 1: Solvent Screening cluster_1 Step 2: Bulk Purification A Place ~20mg crude solid in separate test tubes B Add potential solvents dropwise at room temp A->B C Heat tubes with solvents that showed poor solubility B->C D Identify solvent: Poorly soluble at RT, fully soluble when hot C->D E Dissolve crude solid in minimal hot solvent F Perform hot filtration (if insoluble impurities exist) E->F Optional G Allow solution to cool slowly to room temp E->G If no solids F->G H Cool in ice bath to maximize crystal formation G->H I Collect crystals by vacuum filtration H->I J Wash crystals with ice-cold solvent I->J K Dry crystals under vacuum J->K

Caption: Standard workflow for flash column chromatography.

  • Select the Mobile Phase (Eluent):

    • Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. This generally provides the best separation. [9] * Start with a mixture of a nonpolar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).

    • For this polar, basic compound, a system like 40-60% Ethyl Acetate in Hexanes is a good starting point.

    • If the compound does not move, switch to a more polar system like 2-5% Methanol in Dichloromethane . [10] * Crucially, add 0.5-1% triethylamine (TEA) to your chosen eluent to prevent peak tailing.

  • Pack the Column:

    • Use the "slurry method" for a well-packed column. In a beaker, mix your silica gel with the chosen mobile phase to create a pourable slurry. [9] * Pour the slurry into your column and allow the silica to settle, draining excess solvent. Tap the column gently to remove air bubbles. [9] * Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent. This creates a "dry load," which often results in better separation.

    • Carefully add the dry-loaded silica to the top of the column.

  • Elute and Collect:

    • Carefully add your mobile phase to the column and apply pressure (flash chromatography) to push the solvent through. [11] * Collect fractions in test tubes and monitor the separation using TLC.

  • Combine and Concentrate:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2,6-dimethoxypyridine-3-methanol.

IssueProbable Cause(s)Solution(s)
Poor Separation Incorrect solvent system; column overload.Re-optimize the mobile phase with TLC. Ensure the Rf difference between spots is >0.2. Use an appropriate amount of silica (typically 40-60g of silica per 1g of crude mixture). [11]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 30% EtOAc/Hexane and slowly increase to 60% EtOAc/Hexane. [11]
Low Recovery Compound is irreversibly stuck to the silica; decomposition on silica.Add TEA to the eluent. If decomposition is suspected (streaking on TLC), consider switching to a neutral stationary phase like alumina.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Lou, T., Liao, E., Wilsily, A., & Fillion, E. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
  • Various Authors. What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
  • Column Chromatography: Principles and Applications. Phenomenex.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • APPENDIX 3E Column Chromatography. SciSpace.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
  • Recrystallization-1.doc.pdf.
  • Column Chromatography. YouTube.
  • Column chromatography issue : r/Chempros. Reddit.
  • Recrystallization. YouTube.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.
  • (5,6-Dimethoxypyridin-3-yl)methanol AldrichCPR 1138443-89-6. Sigma-Aldrich.
  • Solvent Systems for Flash Column Chromatography. University of Rochester.
  • (5-Chloro-2-methoxy-4,6-dimethylpyridin-3-yl)methanediol. BLDpharm.
  • Chemical Safety Data Sheet MSDS / SDS - 5,6-DICHLORO-3-PYRIDINEMETHANOL. ChemicalBook.
  • 55 6. analytical methods. ATSDR.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8. ChemicalBook.
  • (5, 6-Dimethoxypyridin-3-yl)methanol, 1 gram.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI.
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals.
  • 558465-93-3 | (2,5-Dichloropyridin-3-yl)methanol. ChemScene.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds | Request PDF. ResearchGate.
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • Pyridine, 3-methoxy-. the NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 5-Chloro-2,6-dimethoxypyridine-3-methanol

Executive Summary: The Stability Profile 5-Chloro-2,6-dimethoxypyridine-3-methanol is a polyfunctionalized pyridine intermediate.[1] Its stability in solution is governed by two competing chemical vulnerabilities: the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

5-Chloro-2,6-dimethoxypyridine-3-methanol is a polyfunctionalized pyridine intermediate.[1] Its stability in solution is governed by two competing chemical vulnerabilities: the redox-active hydroxymethyl group and the acid-labile dimethoxy core .[1]

Unlike simple pyridines, this molecule requires a "Goldilocks" environment:

  • Too Acidic: Triggers hydrolysis of the methoxy groups to form pyridones.[1]

  • Too Oxidative: Converts the alcohol to an aldehyde or carboxylic acid.[1]

  • Photolytic Stress: The chlorinated ring is susceptible to radical dechlorination or photo-oxidation under UV light.[1]

This guide provides the mechanistic insight and protocols necessary to maintain compound integrity (>99% purity) during experimentation.

Mechanism of Degradation (The "Why")

To stabilize the compound, one must understand how it breaks down.[1] The two primary pathways are Oxidative Dehydrogenation and Acid-Catalyzed Demethylation .[1]

Pathway A: Oxidation (The "Yellowing" Effect)

The primary alcohol at the C-3 position is benzylic-like.[1] In the presence of dissolved oxygen, trace metal ions (Fe, Cu), or light, it oxidizes to 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde .[1] This often results in a distinct color change (colorless


 yellow/orange).[1]
Pathway B: Hydrolysis (The "Ghost Peak" Effect)

The 2,6-dimethoxy substituents are electron-donating but acid-sensitive.[1] In acidic media (pH < 4), the methoxy oxygen becomes protonated, facilitating nucleophilic attack by water.[1] This cleaves the methyl group (as methanol) and generates the pyridone tautomer.[1] This species is highly polar and often appears as an early-eluting impurity (Ghost Peak) in reverse-phase HPLC.[1]

Visualizing the Degradation Matrix

DegradationPathways cluster_0 Solution Phase Risks Compound 5-Chloro-2,6-dimethoxypyridine- 3-methanol (Intact) Aldehyde Degradant A: Aldehyde Derivative (Yellowing) Compound->Aldehyde Oxidation (Air/Light/Metals) Pyridone Degradant B: Pyridone Derivative (Polar Impurity) Compound->Pyridone Hydrolysis (Acidic pH < 4)

Figure 1: The dual degradation pathways.[1] Oxidation attacks the "tail" (alcohol), while acid hydrolysis attacks the "core" (methoxy ring).

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers.

Scenario A: Visual Changes

Q: My stock solution in DMSO turned from colorless to pale yellow after 24 hours. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the alcohol to the aldehyde.[1] Pyridine aldehydes are chromophores that absorb in the visible spectrum.[1]

  • Root Cause: Dissolved oxygen in the DMSO or exposure to ambient light.[1]

  • Action:

    • Run an LC-MS.[1] If the aldehyde impurity (M-2H) is < 2%, the solution may be usable for non-critical qualitative assays.[1]

    • For quantitative work, discard the solution.

    • Prevention: Use degassed anhydrous DMSO and store under Argon/Nitrogen in amber vials.

Scenario B: HPLC Anomalies

Q: I see a new impurity peak eluting before the main peak (RRT ~0.8) during HPLC analysis. The area % increases over time in the autosampler.

  • Diagnosis: This is likely the demethylated pyridone derivative.[1]

  • Root Cause: The HPLC mobile phase is too acidic.[1] Using 0.1% TFA (Trifluoroacetic acid, pH ~2) promotes hydrolysis of the methoxy groups on the autosampler.[1]

  • Action:

    • Switch to a less acidic modifier. Use 0.1% Formic Acid (pH ~2.[1]7) or, ideally, a buffered system like 10mM Ammonium Acetate (pH 5.0) .[1]

    • Keep the autosampler temperature at 4°C .

Q: My compound precipitates when I dilute the DMSO stock into cell culture media.

  • Diagnosis: Solubility crash.

  • Root Cause: The compound is lipophilic (LogP ~1.8–2.0).[1] Rapid dilution into aqueous media causes aggregation.[1]

  • Action: Perform a step-wise dilution . Dilute DMSO stock 1:10 into Ethanol or PEG-400 first, then dilute into the aqueous media.[1] Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, but sufficient to maintain solubility.[1]

Optimized Handling & Storage Protocols

To ensure data integrity, implement the following "Self-Validating" protocols.

Protocol 1: Preparation of Stable Stock Solutions
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO or Acetonitrile Avoids protic solvents (MeOH/EtOH) which can participate in trans-esterification or promote oxidation.
Concentration 10 mM - 50 mM Higher concentrations are generally more stable against oxidative trace impurities than dilute solutions.[1]
Headspace Argon or Nitrogen Displaces oxygen, preventing the conversion of

.[1]
Container Amber Glass (Silanized) Amber blocks UV light; silanization prevents adsorption of the polar alcohol to glass surfaces.[1]
Protocol 2: The "Decision Tree" for Solvent Selection

Use this workflow to select the correct solvent system for your specific application.

SolventSelection Start Select Application LCMS LC-MS / HPLC Start->LCMS Storage Long-Term Storage Start->Storage BioAssay Cell/Enzyme Assay Start->BioAssay Acidic Is pH < 3 required? LCMS->Acidic DMSO Anhydrous DMSO (-20°C, Dark) Storage->DMSO Dilution Serial Dilution required? BioAssay->Dilution Warn RISK: Hydrolysis Acidic->Warn Yes SafeBuf Use Ammonium Acetate (pH 4.5 - 7.0) Acidic->SafeBuf No Stepwise Intermediate Step: Dilute in PEG-400/EtOH Dilution->Stepwise Yes (Prevents Crash)

Figure 2: Workflow for selecting solvents and buffers to minimize degradation risks.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent? A: Only for immediate use. On standing, methanol can contain trace formic acid (from oxidation) which catalyzes the degradation of the methoxy groups.[1] Furthermore, in the presence of strong acids, trans-etherification could theoretically occur, though hydrolysis is more likely.[1] Acetonitrile is preferred for LC-MS.[1]

Q: Is the compound hygroscopic? A: Moderately. The pyridine nitrogen and the alcohol group can form hydrogen bonds with water.[1] Moisture uptake accelerates hydrolysis.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

Q: What is the molar extinction coefficient? A: While specific experimental data should be determined in-house, similar 2,6-dimethoxypyridines exhibit a


 around 270-280 nm.[1] Significant absorption >350 nm usually indicates degradation (aldehyde formation).[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Foundational text on the reactivity of alkoxy-pyridines and their susceptibility to acid hydrolysis).

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Standard protocols for stress testing oxidation and hydrolysis).[1]

  • Kkatritzky, A. R., & Lagowski, J. M. (1963).[1] The Principles of Heterocyclic Chemistry. Academic Press.[1] (Mechanisms of nucleophilic displacement in activated pyridines).

  • Sigma-Aldrich/Merck.Safety Data Sheet: (5-Chloro-2-methoxypyridin-3-yl)methanol. (Validation of storage class and handling hazards for structural analogs).

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol

An in-depth guide to navigating the complexities of synthesizing 5-Chloro-2,6-dimethoxypyridine-3-methanol. Welcome to the technical support center for the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Welcome to the technical support center for the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and troubleshoot common issues encountered during this multi-step synthesis. Our approach is rooted in explaining the fundamental chemical principles behind each step, enabling you to not only solve immediate experimental challenges but also to adapt and optimize the procedures for your specific laboratory context.

Hypothesized Synthetic Pathway

The synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The most plausible and logical synthetic route commences with commercially available 2,6-dimethoxypyridine and proceeds through formylation, selective chlorination, and final reduction.

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction SM 2,6-Dimethoxypyridine Int1 2,6-Dimethoxypyridine-3-carbaldehyde SM->Int1 Vilsmeier-Haack (POCl3, DMF) Int2 5-Chloro-2,6-dimethoxy- pyridine-3-carbaldehyde Int1->Int2 Selective Chlorination (e.g., NCS) Product 5-Chloro-2,6-dimethoxy- pyridine-3-methanol Int2->Product Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Part 1: General Setup & Starting Material FAQs

Question: My initial reactions are sluggish and yields are inconsistent. What are the most critical parameters for the starting material and general setup?

Answer: The success of this synthesis hinges on the quality of your starting material and rigorous control of the reaction environment.

  • Starting Material Purity: The purity of 2,6-dimethoxypyridine is paramount. Commercial sources can have residual moisture or other pyridine analogs. It is recommended to purify the starting material by distillation if its purity is below 98%.

  • Anhydrous Conditions: All steps, particularly the Vilsmeier-Haack formylation, are highly sensitive to moisture. The Vilsmeier reagent (formed from POCl₃ and DMF) is rapidly quenched by water.

    • Validation: Always use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use septa and syringe techniques for reagent addition.[1]

  • Inert Atmosphere: While not strictly necessary for all steps, maintaining an inert atmosphere (N₂ or Ar) is good practice to prevent moisture ingress and potential side reactions, especially if any organometallic reagents were to be considered for alternative steps.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

Question: I am observing low or no conversion of 2,6-dimethoxypyridine to the desired aldehyde (2,6-dimethoxypyridine-3-carbaldehyde). What is the likely cause?

Answer: Low or no conversion in a Vilsmeier-Haack reaction typically points to issues with the formation or reactivity of the Vilsmeier reagent (chloroiminium ion).

  • Cause 1: Inactive Vilsmeier Reagent: The reagent is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). If the DMF is not of high purity or contains water, the POCl₃ will be consumed in side reactions.

    • Solution: Use freshly opened, anhydrous DMF or DMF distilled from calcium hydride.[1] Ensure the POCl₃ is also of high quality. The order of addition is critical: add POCl₃ dropwise to ice-cold, stirred DMF to control the exothermic reaction.

  • Cause 2: Insufficient Activation of the Pyridine Ring: While the two methoxy groups are electron-donating, the pyridine nitrogen is electron-withdrawing. The reaction requires thermal energy to proceed.

    • Solution: After the formation of the Vilsmeier reagent, the addition of 2,6-dimethoxypyridine should be followed by a controlled heating period. Monitor the reaction by TLC. If no conversion is observed at a lower temperature (e.g., 60°C), cautiously increase the temperature to 80-90°C.

  • Cause 3: Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of both POCl₃ and DMF relative to the 2,6-dimethoxypyridine.

Vilsmeier_Troubleshooting Start Low/No Aldehyde Product Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Insufficient Reaction Temp? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Sol1 Use Anhydrous DMF. Add POCl3 to cold DMF. Cause1->Sol1 Yes Sol2 Increase reaction temp to 80-90°C. Monitor via TLC. Cause2->Sol2 Yes Sol3 Use 1.1-1.5 eq. of POCl3 and DMF. Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting the Vilsmeier-Haack formylation step.

Part 3: Troubleshooting the Selective Chlorination

Question: My chlorination of 2,6-dimethoxypyridine-3-carbaldehyde is not selective. I am getting a mixture of isomers and/or di-chlorinated products. How can I improve regioselectivity for the 5-position?

Answer: Achieving high regioselectivity in the chlorination of an activated pyridine ring is a common challenge. The directing effects of the two methoxy groups and the formyl group compete.

  • Cause 1: Overly Harsh Chlorinating Agent: Strong chlorinating agents (like Cl₂) can be aggressive and lead to poor selectivity and over-chlorination.

    • Solution: Use a milder and more selective chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent choice for this transformation.[2] It provides a controlled source of electrophilic chlorine, reducing the likelihood of multiple additions.

  • Cause 2: Incorrect Solvent Choice: The solvent can influence the reactivity of the chlorinating agent and the substrate.

    • Solution: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often good choices for NCS chlorinations. Polar aprotic solvents can stabilize charged intermediates that may influence selectivity.[3]

  • Cause 3: Temperature Control: Higher reaction temperatures can overcome the activation energy barrier for chlorination at less favored positions, leading to a mixture of products.

    • Solution: Begin the reaction at a low temperature (0°C) and allow it to slowly warm to room temperature. This kinetic control often favors the formation of the thermodynamically most stable product, which is expected to be the 5-chloro isomer due to the combined directing effects of the substituents.

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild and selective, reduces over-chlorination.[2]
Solvent Acetonitrile or DCMAprotic, facilitates the reaction without interfering.
Temperature 0°C to Room TemperatureKinetic control enhances regioselectivity.
Stoichiometry 1.05 - 1.1 equivalents of NCSMinimizes di-chlorination while driving the reaction to completion.

Part 4: Troubleshooting the Aldehyde Reduction

Question: The reduction of 5-chloro-2,6-dimethoxypyridine-3-carbaldehyde with NaBH₄ is incomplete, or I'm seeing byproduct formation.

Answer: While sodium borohydride is a mild and typically reliable reagent for aldehyde reduction, several factors can lead to suboptimal results.

  • Cause 1: Deactivation of NaBH₄: Sodium borohydride reacts with protic solvents, especially water and, more slowly, with alcohols.

    • Solution: While the reaction is commonly run in methanol or ethanol, ensure the solvent is dry to start. Use a sufficient excess of NaBH₄ (1.5 to 2.0 equivalents) to compensate for any reaction with the solvent. Add the NaBH₄ portion-wise to the solution of the aldehyde to maintain control.[1]

  • Cause 2: Low Reaction Temperature: If the reaction is too cold, the rate of reduction may be impractically slow.

    • Solution: The reaction is typically started at 0°C to control the initial exothermic release of hydrogen gas, but it should be allowed to warm to room temperature to ensure it proceeds to completion.

  • Cause 3: Potential Side Reactions: The pyridine ring can potentially be reduced under certain conditions, although this is less likely with NaBH₄ compared to more powerful hydrides.[4] A more likely side reaction involves the chloro-substituent.

    • Solution: Stick with a mild reducing agent like NaBH₄. Avoid stronger reagents like Lithium Aluminum Hydride (LAH), which could potentially reduce the pyridine ring or cause dechlorination.

Part 5: Work-up and Purification FAQs

Question: I'm having difficulty purifying the final product. It seems to co-elute with impurities during column chromatography.

Answer: The final product, being a pyridine alcohol, has a moderate polarity that can make chromatographic separation challenging.

  • Problem: Co-elution with Succinimide: If NCS was used for chlorination, the succinimide byproduct can be difficult to remove.

    • Solution: Perform an aqueous work-up before chromatography. After the chlorination reaction, quench with a mild reducing agent like sodium bisulfite, then wash with water or a dilute basic solution (e.g., sat. NaHCO₃) to remove the succinimide.

  • Problem: Co-elution with Borate Salts: The reduction work-up generates borate salts that can complicate extraction and chromatography.

    • Solution: After the reduction is complete (as judged by TLC), carefully acidify the reaction mixture with dilute HCl (e.g., 1M HCl) to pH ~5-6. This protonates the product for extraction and breaks down the borate complexes. Extract the product into an organic solvent like ethyl acetate or DCM.

  • Problem: Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silica gel, causing significant tailing during column chromatography.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the hexane/ethyl acetate eluent will neutralize the acidic sites on the silica and lead to much sharper peaks and better separation.[5]

Experimental Protocols

(Note: These are generalized protocols and should be adapted and optimized based on laboratory results.)

Step 1: 2,6-Dimethoxypyridine-3-carbaldehyde (Formylation)

  • To a round-bottom flask under N₂, add anhydrous DMF (1.5 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise with vigorous stirring. Stir for 30 minutes at 0°C.

  • Add a solution of 2,6-dimethoxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 85°C for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography.

Step 2: 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde (Chlorination)

  • Dissolve the aldehyde from Step 1 (1.0 eq.) in acetonitrile.

  • Cool the solution to 0°C.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the solvent.

  • Redissolve the residue in DCM and wash with water and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Step 3: 5-Chloro-2,6-dimethoxypyridine-3-methanol (Reduction)

  • Dissolve the chlorinated aldehyde from Step 2 (1.0 eq.) in methanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) slowly in small portions.

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-3 hours.

  • Monitor by TLC until all starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to adjust the pH to ~6.

  • Remove most of the methanol in vacuo.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (eluent modified with 1% Et₃N).

References

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 5-Chloro-2,6-dimethoxypyridine-3-methanol Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol. As a critical building block in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol. As a critical building block in pharmaceutical research, ensuring the purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during its synthesis. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Overview of the Synthetic Pathway

The synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol typically proceeds through a two-step process:

  • Formylation: An electron-rich precursor, 2,4-dimethoxypyridine, undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-chloro-2,6-dimethoxypyridine-3-carbaldehyde.

  • Reduction: The resulting aldehyde is then selectively reduced to the corresponding primary alcohol, 5-Chloro-2,6-dimethoxypyridine-3-methanol, commonly employing a mild reducing agent like sodium borohydride.

This synthetic route, while generally effective, is susceptible to the formation of several byproducts that can complicate purification and impact the quality of the final product.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol.

Q1: My Vilsmeier-Haack formylation is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?

A1: Low yields and byproduct formation in the Vilsmeier-Haack reaction are often attributed to suboptimal reaction conditions and the electronic nature of the substrate.[1] Key parameters to control include reaction temperature, the ratio of the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to the substrate, and the reaction time.[1][2]

  • Potential Byproducts and Solutions:

    • Unreacted Starting Material (2,4-dimethoxypyridine): This suggests incomplete reaction.

      • Troubleshooting: Ensure the Vilsmeier reagent is freshly prepared and used in a slight excess. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Isomeric Impurities: While the methoxy groups strongly direct formylation to the 3-position, minor amounts of other isomers can form.

      • Troubleshooting: Maintain a low reaction temperature (typically 0-10 °C during the addition of the Vilsmeier reagent) to enhance regioselectivity.

    • Over-reaction Products: Diformylation or other secondary reactions on the pyridine ring can occur, though this is less common with the deactivated ring system.

      • Troubleshooting: Use a stoichiometric amount of the Vilsmeier reagent and avoid prolonged reaction times after the consumption of the starting material.

    • Chlorinated Byproducts: The use of POCl₃ can sometimes lead to undesired chlorination of the pyridine ring.

      • Troubleshooting: Careful control of the reaction temperature and stoichiometry is crucial.

Q2: During the reduction of 5-chloro-2,6-dimethoxypyridine-3-carbaldehyde with sodium borohydride (NaBH₄), I am observing byproducts in my reaction mixture. What are these impurities and how can I minimize their formation?

A2: Sodium borohydride is a mild and selective reducing agent, but side reactions can still occur, particularly with heterocyclic aldehydes.

  • Potential Byproducts and Solutions:

    • Unreacted Aldehyde: Incomplete reduction is a common issue.

      • Troubleshooting: Ensure the NaBH₄ is fresh and used in a slight molar excess. The reaction is typically run in an alcoholic solvent like methanol or ethanol; ensure the aldehyde is fully dissolved. Monitor the reaction by TLC until the starting material is consumed.

    • Over-reduction Products: While NaBH₄ does not typically reduce the pyridine ring under standard conditions, prolonged reaction times or elevated temperatures can lead to minor amounts of dihydropyridine species.[3]

      • Troubleshooting: Conduct the reduction at a controlled temperature (e.g., 0 °C to room temperature) and quench the reaction promptly after the aldehyde is consumed.

    • Borate Esters: The reaction of NaBH₄ with the product alcohol and the solvent can form borate esters, which can complicate the work-up.[4]

      • Troubleshooting: An acidic work-up (e.g., with dilute HCl or ammonium chloride) is typically employed to hydrolyze these esters.[5]

    • Pyridine N-oxide: If any oxidizing agents are present or if the starting aldehyde was contaminated, the corresponding pyridine N-oxide of the product could be formed.

      • Troubleshooting: Ensure all reagents and solvents are free of oxidizing impurities.

Q3: I am struggling with the purification of the final product. What are the best methods to remove the identified byproducts?

A3: Purification of 5-Chloro-2,6-dimethoxypyridine-3-methanol often requires a combination of techniques.

  • Purification Strategy:

    • Aqueous Work-up: A standard aqueous work-up with a mild acid quench will help to remove inorganic salts and borate esters.

    • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired alcohol from unreacted aldehyde and other less polar byproducts. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is typically employed.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities.

III. Analytical Protocols for Byproduct Identification

A systematic analytical approach is crucial for identifying and quantifying byproducts.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring reaction progress and assessing the purity of the final product.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Expected Elution Order: Unreacted starting materials will typically elute earlier than the more polar alcohol product. The aldehyde intermediate will be less polar than the final alcohol product.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile byproducts.[5]

Table 2: GC-MS Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
  • Data Analysis: The mass spectrum of the main peak should correspond to 5-Chloro-2,6-dimethoxypyridine-3-methanol. Byproducts can be tentatively identified by matching their mass spectra against a library (e.g., NIST).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation of the final product and identification of impurities.

  • ¹H NMR:

    • Expected Signals for 5-Chloro-2,6-dimethoxypyridine-3-methanol:

      • Singlet for the CH₂OH protons (around 4.5-4.8 ppm).

      • Singlets for the two OCH₃ groups (around 3.9-4.1 ppm).

      • Singlet for the aromatic proton at the 4-position (around 7.5-7.8 ppm).

      • A broad singlet for the OH proton (variable chemical shift).

  • Impurity Identification:

    • Unreacted Aldehyde: A characteristic singlet for the aldehyde proton (CHO) will be observed downfield (around 9.8-10.2 ppm).

    • Pyridine N-oxide: The formation of an N-oxide will cause a downfield shift of the aromatic proton signals.

IV. Data Summary

Table 3: Expected Analytical Data for Key Compounds

CompoundExpected Retention Time (HPLC)Expected Molecular Ion (m/z) [M]+Key ¹H NMR Signals (δ, ppm)
5-Chloro-2,6-dimethoxypyridine-3-carbaldehydeLater than starting material, earlier than product201/203~10.0 (s, 1H, CHO), ~7.9 (s, 1H, Ar-H), ~4.1 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃)
5-Chloro-2,6-dimethoxypyridine-3-methanol Later than aldehyde 203/205 ~7.6 (s, 1H, Ar-H), ~4.7 (s, 2H, CH₂OH), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃)
5-Chloro-2,6-dimethoxypyridine-3-methanol N-oxideSimilar to product219/221Downfield shift of aromatic proton signal (>8.0 ppm)

V. Visualized Workflows and Pathways

Synthetic Pathway and Potential Byproducts

Synthesis_Pathway cluster_formylation Step 1: Vilsmeier-Haack Formylation cluster_reduction Step 2: Reduction SM 2,4-Dimethoxypyridine Int 5-Chloro-2,6-dimethoxy- pyridine-3-carbaldehyde SM->Int POCl₃, DMF BP1 Unreacted SM SM->BP1 BP2 Isomeric Byproducts Int->BP2 Product 5-Chloro-2,6-dimethoxy- pyridine-3-methanol Int->Product NaBH₄, MeOH BP3 Unreacted Aldehyde Int->BP3 BP4 Pyridine N-oxide Product->BP4

Caption: Logical workflow for troubleshooting byproduct formation.

VI. References

  • Organic Syntheses Procedure. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reddit - r/chemistry. What are the byproducts of reduction with borohydride? [Link]

  • Organic Syntheses Procedure. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • ResearchGate. Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • ACS Publications. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • The MJA Lab. Metal-free selective reduction of acid chlorides to aldehydes using 1-hydrosilatrane. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • De Gruyter. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

  • International Journal of Trend in Scientific Research and Development. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. [Link]

  • Chemical Communications (RSC Publishing). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. [Link]

  • Eureka. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

  • DTIC. Super Hydrides. [Link]

  • Central European Journal of Energetic Materials. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). [Link]

  • Organic Syntheses Procedure. 7-methoxyphthalide. [Link]

  • Google Patents. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 5-Chloro-2,6-dimethoxypyridine-3-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Blueprint for Reproducibility In the landscape of drug discovery and medicinal chemistry, substituted pyridines are foundational scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Blueprint for Reproducibility

In the landscape of drug discovery and medicinal chemistry, substituted pyridines are foundational scaffolds, present in a remarkable number of approved pharmaceuticals.[1][2] 5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly functionalized building block, offering a unique combination of features for synthetic chemists. The chloro and methoxy groups modulate the electronic properties of the pyridine ring and can play a significant role in ligand-target binding interactions, while the methanol moiety provides a crucial handle for synthetic elaboration.[3][4]

However, the potential of this intermediate can only be realized if its quality is beyond reproach. The Certificate of Analysis (CoA) is the single most important document that attests to a material's identity, purity, and quality.[5][6] It is not merely a piece of paper; it is the manufacturer's guarantee that the material in the bottle meets the stringent specifications required for reproducible, high-stakes research.[7] This guide provides an in-depth analysis of what constitutes a robust CoA for this specific intermediate, compares it with a common alternative, and details the experimental protocols required to validate its quality.

Deconstructing the Certificate of Analysis: A Framework for Trust

A CoA is a formal declaration of a product's quality and compliance.[6] For a pharmaceutical intermediate, its significance is paramount, serving as a legal and scientific testament to its suitability for use.[8] Before commencing any synthesis, a researcher must critically evaluate the CoA. This process involves more than just glancing at the purity value; it requires a comprehensive assessment of all provided data.

A trustworthy CoA for an active pharmaceutical ingredient (API) or intermediate should be structured to provide a complete quality profile.[5][8] The key sections include a detailed chemical identity, a "quality scorecard" with physical and chemical properties, and a scientific section with raw data from laboratory tests.[5]

CoA_Verification_Workflow cluster_Initial_Check Initial Document Verification cluster_Technical_Analysis Technical Data Scrutiny cluster_Decision Decision & Action A Receive Compound & CoA B Verify Header Information (Product Name, CAS, Batch #) A->B C Check Dates (Manufacture, Release, Expiry) B->C D Assess Identity Confirmation (NMR, MS Data Consistent?) C->D Document OK E Evaluate Purity Assay (HPLC/GC > 98%?) D->E F Analyze Impurity Profile (Are impurities identified? Below limits?) E->F G Review Physical Properties (Appearance, Solubility) F->G H Accept Batch for Use G->H All Specs Met I Quarantine & Re-test Internally G->I Minor Discrepancy J Reject Batch & Contact Supplier G->J Major Failure

Caption: Logical workflow for the critical evaluation of a Certificate of Analysis.

Comparative Analysis: 5-Chloro-2,6-dimethoxypyridine-3-methanol vs. a Structural Alternative

To appreciate the nuances of a CoA, it is instructive to compare our target compound with a structurally related alternative, (2,5-Dichloropyridin-3-yl)methanol (CAS: 558465-93-3).[9] While both are functionalized pyridines, their distinct substitution patterns present different synthetic challenges and potential impurity profiles, which a high-quality CoA should reflect. The dimethoxy compound is activated for nucleophilic aromatic substitution (SNAr) of the chloro group, whereas the dichlorinated analog has two chloro-substituents with different reactivities.

Table 1: Comparative Certificate of Analysis Specifications

Parameter5-Chloro-2,6-dimethoxypyridine-3-methanol (Ideal CoA) (2,5-Dichloropyridin-3-yl)methanol (Typical CoA) Scientist's Insight
I. IDENTIFICATION
¹H NMR Conforms to structureConforms to structureThe gold standard for identity. The spectrum should be clean, with correct chemical shifts, integration, and splitting patterns for all protons.
Mass Spec (ESI+) [M+H]⁺ = 204.0/206.0[M+H]⁺ = 178.0/180.0/182.0Confirms molecular weight and provides isotopic pattern confirmation for chlorine atoms (approx. 3:1 ratio for ³⁵Cl:³⁷Cl).
FTIR Conforms to reference spectrumConforms to reference spectrumVerifies the presence of key functional groups (O-H stretch, C-O stretch, C-Cl stretch, aromatic C-H).
II. PURITY
Purity by HPLC (UV 254nm) ≥ 99.0%≥ 97.0%A higher purity specification indicates a more controlled manufacturing process and is critical for minimizing side reactions in subsequent steps.
III. IMPURITIES
Individual Impurity ≤ 0.10%≤ 0.5%Lower individual impurity limits reduce the risk of introducing unknown variables into a reaction or biological assay.
Total Impurities ≤ 0.5%≤ 1.5%A low total impurity value is a key indicator of overall batch quality.
Residual Solvents (GC-HS) Methanol: ≤ 3000 ppm, Toluene: ≤ 890 ppmDichloromethane: ≤ 600 ppmMust be below ICH Q3C limits. Solvents from the final crystallization or purification step are expected.[5]
IV. PHYSICAL PROPERTIES
Appearance White to off-white solidLight yellow crystalline solidColor can indicate the presence of trace, often chromophoric, impurities. "White" is always preferred over "yellow".
Melting Point 102-106 °C (Narrow Range)88-94 °C (Broader Range)A sharp, narrow melting point range is indicative of high purity. A broad range suggests the presence of impurities.

Validating Quality: Essential Experimental Protocols

A robust CoA is trustworthy because its claims are verifiable.[10] The following are detailed, state-of-the-art protocols for the key analytical methods used to characterize pyridine derivatives.[11][12]

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation cluster_Final Final Report Prep Weigh ~10 mg of 5-Chloro-2,6-dimethoxy- pyridine-3-methanol NMR_Prep Dissolve in 0.7 mL DMSO-d6 Prep->NMR_Prep HPLC_Prep Dissolve in 10 mL Acetonitrile/Water (1:1) Prep->HPLC_Prep NMR_Run Acquire ¹H NMR Spectrum (400 MHz) NMR_Prep->NMR_Run HPLC_Run Inject 5 µL onto RP-HPLC-UV System HPLC_Prep->HPLC_Run MS_Prep Dilute HPLC stock 1:100 with Mobile Phase MS_Run Infuse into ESI-MS MS_Prep->MS_Run NMR_Data Confirm Structure & Assess Solvent Impurities NMR_Run->NMR_Data HPLC_Run->MS_Prep HPLC_Data Quantify Purity (% Area) & Impurity Profile HPLC_Run->HPLC_Data MS_Data Verify Molecular Weight & Isotopic Pattern MS_Run->MS_Data CoA_Gen Generate Certificate of Analysis NMR_Data->CoA_Gen HPLC_Data->CoA_Gen MS_Data->CoA_Gen

Caption: Integrated analytical workflow for the comprehensive quality control of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality: Reverse-phase HPLC is the premier technique for separating and quantifying non-volatile organic molecules based on their hydrophobicity.[13][14] It provides a precise measure of the main component relative to any impurities.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 1:1 Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Scientist's Note: The use of formic acid is critical; it protonates the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column packing.[13]

¹H NMR Spectroscopy for Structural Identity

Causality: Proton NMR provides an unambiguous fingerprint of a molecule's structure, confirming the connectivity and chemical environment of all hydrogen atoms.

Protocol:

  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard proton spectrum.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

  • Analysis:

    • Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • Integrate all peaks and compare the ratios to the expected number of protons.

    • Analyze chemical shifts and coupling constants to confirm the substitution pattern.

Scientist's Note: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and its hydroxyl proton is typically observable, aiding in complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides a highly accurate measurement of the molecular mass of the analyte.

Protocol:

  • System: Waters ACQUITY QDa Mass Detector or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Introduction: Infuse the sample solution (prepared for HPLC analysis but diluted 1:100 with mobile phase) at a flow rate of 10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. For 5-Chloro-2,6-dimethoxypyridine-3-methanol (C₈H₁₀ClNO₃), the expected m/z will be ~204.0 for the ³⁵Cl isotope and ~206.0 for the ³⁷Cl isotope, in an approximate 3:1 ratio.

Scientist's Note: Observing the correct chlorine isotopic pattern is a powerful secondary confirmation of the compound's identity and elemental composition.

Conclusion: The Impact of a Vetted CoA on Drug Development

For professionals in drug development, a Certificate of Analysis is the foundational document that underwrites the integrity of their research. A high-purity starting material like 5-Chloro-2,6-dimethoxypyridine-3-methanol, verified by a comprehensive CoA, ensures predictable reaction outcomes, simplifies purification of subsequent products, and prevents the introduction of unknown impurities that could confound biological assays. Conversely, a minimalist or incomplete CoA introduces unacceptable risks, potentially wasting valuable time and resources. By demanding and critically evaluating comprehensive CoAs, researchers and scientists uphold the principles of scientific integrity and accelerate the path to discovery.

References

  • API COA Guide: Quality Assurance for Manufacturers & Purchasers. Vertex AI Search.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • Analytical methods - ATSDR. Agency for Toxic Substances and Disease Registry.
  • GMP Requirements for Certific
  • HPLC Methods for analysis of Pyridine.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • What is a Certific
  • Certificate of Analysis (CoA) in Pharma. Advent Chembio.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • The role of the methoxy group in approved drugs. PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • (2,5-Dichloropyridin-3-yl)methanol. ChemScene.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2,6-dimethoxypyridine-3-methanol proper disposal procedures

Operational Guide: Safe Disposal of 5-Chloro-2,6-dimethoxypyridine-3-methanol Executive Summary & Core Directive The Immediate Directive: 5-Chloro-2,6-dimethoxypyridine-3-methanol is a Halogenated Organic intermediate.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 5-Chloro-2,6-dimethoxypyridine-3-methanol

Executive Summary & Core Directive

The Immediate Directive: 5-Chloro-2,6-dimethoxypyridine-3-methanol is a Halogenated Organic intermediate.[1] Unlike standard organic waste, the presence of the chlorine atom (


) and the pyridine ring mandates specific high-temperature incineration to prevent the formation of dioxins and furans during disposal.[1]

Do not dispose of this compound in general organic solvent streams (non-halogenated) or down the drain. It requires a dedicated Halogenated Waste Stream .

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste profile.[1] As a pyridine derivative with halogen and methoxy substitutions, this compound presents specific stability and toxicity characteristics.[1]

PropertySpecificationOperational Implication
Chemical Class Halogenated Pyridine DerivativeMust go to Halogenated Waste stream.
Physical State Solid (typically off-white powder)Dust inhalation risk; requires particulate respirator or fume hood handling.
Acidity/Basicity Weakly Basic (Pyridine nitrogen)Incompatible with strong acids and strong oxidizers.
Toxicity Profile Irritant (Skin/Eye/Resp); Potential Acute ToxinTreat as "High Hazard" contact. Double nitrile gloves recommended.
Flash Point >100°C (Predicted)Combustible, but not Flammable Class 1.[1]

Critical Mechanism: The methoxy groups (-OCH3) generally stabilize the pyridine ring, but the chlorine atom introduces lipophilicity and environmental persistence.[1] Improper incineration (low temp) can lead to the formation of toxic chlorinated byproducts.

Pre-Disposal Logistics: Segregation & Compatibility

Effective disposal begins at the bench. You must segregate this waste at the point of generation.[2]

Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE), Borosilicate Glass, or PTFE (Teflon).[1]

  • Forbidden: PVC (Polyvinyl Chloride) containers should be avoided for long-term storage of halogenated mother liquors, as leaching can occur.[1]

  • Cap Venting: Use vented caps if the waste solution contains volatile co-solvents (e.g., DCM, Chloroform) to prevent pressure buildup.[1]

Incompatibility Matrix
  • Do NOT Mix With:

    • Strong Oxidizers (Peroxides, Nitric Acid)

      
       Explosion Risk.[1]
      
    • Strong Acids

      
       Exothermic reaction/fume generation.
      
    • Non-Halogenated Solvents

      
       Contaminates the cheaper waste stream, increasing disposal costs 5-10x.[1]
      

Operational Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • PPE Verification: Don safety glasses, lab coat, and double nitrile gloves .[1] Use a fume hood.[3]

  • Containerization: Transfer the solid directly into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid - Halogenated."

  • Labeling:

    • Chemical Name: 5-Chloro-2,6-dimethoxypyridine-3-methanol[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Constituents: 100%

  • Sealing: Wipe the threads of the jar with a dry Kimwipe before sealing to ensure a tight closure.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 4 or > 10:[1] Neutralize slowly to pH 6-8.

  • Solvent Identification: Confirm the carrier solvent.

    • If dissolved in DCM/Chloroform: Stream H (Halogenated) .

    • If dissolved in Methanol/Ethyl Acetate: Stream H (Halogenated) (The solute renders the entire mixture halogenated).

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy using a funnel. Do not overfill (leave 10% headspace).

  • Log Entry: Immediately record the volume and concentration on the waste tag.

Visual Workflows

Diagram 1: Segregation & Disposal Logic

DisposalLogic Start Waste Generation (5-Chloro-2,6-dimethoxypyridine-3-methanol) StateCheck Identify Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidCont Container: Wide-Mouth HDPE Solid->SolidCont LiquidCheck Check pH & Solvents Liquid->LiquidCheck StreamH Stream H: Halogenated Waste (DO NOT mix with Non-Halogenated) SolidCont->StreamH LiquidCheck->StreamH Contains Cl- Label Label: 'Toxic, Halogenated Organic' StreamH->Label Pickup EHS Pickup / High-Temp Incineration Label->Pickup

Caption: Decision tree ensuring 5-Chloro-2,6-dimethoxypyridine-3-methanol is correctly routed to the Halogenated Waste stream to prevent environmental release.

Diagram 2: Emergency Spill Response (SWIMS Modified)

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (Is it > 100g/mL?) Spill->Assess Minor Minor Spill (Handle Locally) Assess->Minor No Major Major Spill (Evacuate & Call EHS) Assess->Major Yes PPE Don PPE: Double Nitrile, Goggles, Lab Coat Minor->PPE Contain Containment: Solids: Damp Paper Towel Liquids: Absorbent Pads PPE->Contain Clean Clean Up: Place debris in Haz Waste Bag Contain->Clean Decon Decontaminate Surface: Soap & Water Wash Clean->Decon Report Submit Incident Report Decon->Report

Caption: Immediate response protocol for laboratory spills. Note: For solids, use damp towels to prevent airborne dust.[1]

Regulatory Context (RCRA & EPA)

While 5-Chloro-2,6-dimethoxypyridine-3-methanol is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it must be managed as a Hazardous Waste due to its chemical characteristics.[1]

  • Generator Status: "Cradle-to-Grave" liability applies. You remain responsible for this chemical until it is destroyed.

  • Waste Coding (Best Practice):

    • If the waste exhibits toxicity (via TCLP) or ignitability, use codes D001 (Ignitable) or D038 (Pyridine-related toxicity, if applicable via testing).[1]

    • Operational Default: Label as "Non-RCRA Regulated Hazardous Waste - Halogenated" if it does not strictly meet D-list criteria, but treat it with the same rigor as RCRA waste . Most disposal vendors will classify this under a "Halogenated Solvents/Organics" lab pack profile.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.